MptpB-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H20F3NO3S2 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(2S)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[[4-[3-(trifluoromethyl)phenyl]phenyl]methylidene]-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C23H20F3NO3S2/c1-2-3-7-18(21(29)30)27-20(28)19(32-22(27)31)12-14-8-10-15(11-9-14)16-5-4-6-17(13-16)23(24,25)26/h4-6,8-13,18H,2-3,7H2,1H3,(H,29,30)/b19-12-/t18-/m0/s1 |
InChI Key |
KQGZFTXNBJGMTQ-IZILLXMLSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)/SC1=S |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)SC1=S |
Origin of Product |
United States |
Foundational & Exploratory
The Role of MptpB in Mycobacterial Pathogenesis: A Technical Guide
November 2025
Executive Summary
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated arsenal of virulence factors to manipulate the host immune system and ensure its survival within macrophages. Among these is the secreted protein tyrosine phosphatase MptpB, an essential factor for mycobacterial pathogenesis. This technical guide provides an in-depth examination of the multifaceted role of MptpB, detailing its biochemical activities, its modulation of host signaling pathways, and its significance as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals engaged in the study of tuberculosis and the development of novel anti-tubercular agents.
Introduction: MptpB as a Key Virulence Factor
MptpB is a low molecular weight protein tyrosine phosphatase secreted by Mtb into the cytosol of infected host macrophages.[1][2] Its critical role in pathogenesis is underscored by the fact that genetic disruption of the mptpB gene significantly impairs the ability of Mtb to survive in activated macrophages and in animal models of infection.[3][4] Unlike many antibacterial targets, MptpB exerts its function within the host cell, making it a unique and attractive target for host-directed therapies.[2] Furthermore, the absence of a human orthologue of MptpB presents a promising therapeutic window with a potentially minimal side-effect profile.
Biochemical Properties and Substrate Specificity of MptpB
MptpB is a versatile enzyme, exhibiting triple-specificity phosphatase activity. It is capable of dephosphorylating phosphotyrosine, phosphoserine/threonine, and phosphoinositide substrates. This broad substrate specificity allows MptpB to interfere with a wide range of host cellular processes.
Enzyme Kinetics
The catalytic efficiency of MptpB varies depending on the substrate. Kinetic studies have revealed key parameters that define its activity.
| Substrate Category | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Phosphopeptides | EGFR (pY) | 180 ± 20 | 1.8 ± 0.2 | 10,000 |
| Insulin Receptor (pY) | 210 ± 30 | 1.5 ± 0.1 | 7,140 | |
| RRA(pS)VA | 90 ± 10 | 0.2 ± 0.03 | 2,220 | |
| KR(pT)IRR | 120 ± 15 | 0.4 ± 0.05 | 3,330 | |
| Phosphoinositides | PtdIns(3)P | 40 ± 5 | 5.2 ± 0.4 | 130,000 |
| PtdIns(3,5)P2 | 50 ± 8 | 4.8 ± 0.5 | 96,000 | |
| PtdIns(4)P | 60 ± 10 | 2.5 ± 0.3 | 41,670 | |
| PtdIns(5)P | 55 ± 9 | 3.1 ± 0.4 | 56,360 |
Table 1: Kinetic Parameters of MptpB for Various Substrates. Data extracted from Beresford et al. (2007).
MptpB Inhibitors
The crucial role of MptpB in mycobacterial virulence has made it a prime target for inhibitor development. Several classes of inhibitors have been identified, with some showing promising activity in cellular models.
| Inhibitor | Type | Ki (μM) | IC50 (μM) |
| I-A09 | Reversible, Noncompetitive | 1.08 ± 0.06 | 1.26 ± 0.22 |
| Compound 12 | Isoxazole-based | - | 0.4 |
| Compound 13 | Isoxazole-based | - | - |
Table 2: Inhibitors of MptpB. Data for I-A09 from Zhou et al. (2010). Data for compounds 12 and 13 from Pao et al. (2018).
Modulation of Host Signaling Pathways
MptpB orchestrates a multifaceted interference with host signaling pathways to create a permissible environment for mycobacterial replication. Key among these are the MAPK, NF-κB, and Akt signaling cascades.
Inhibition of MAPK and NF-κB Signaling
MptpB actively suppresses the host inflammatory response by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It achieves this by dephosphorylating key kinases in the MAPK cascade, specifically ERK1/2 and p38. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as inducible nitric oxide synthase (iNOS). The dampening of these crucial immune signaling pathways hinders the macrophage's ability to eliminate the invading mycobacteria.
Activation of the Akt Survival Pathway and Inhibition of Apoptosis
In a strategic move to preserve its intracellular niche, MptpB promotes the survival of the host macrophage by inhibiting apoptosis. This is achieved, in part, through the activation of the Akt signaling pathway, a key regulator of cell survival. MptpB expression leads to increased phosphorylation of Akt. Concurrently, MptpB has been shown to inhibit the expression of the pro-apoptotic protein p53 and reduce the activity of caspase-3, a central executioner of apoptosis. By preventing premature death of the host cell, MptpB ensures a protected environment for its continued replication.
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the function of MptpB.
MptpB Phosphatase Activity Assay
This protocol is designed to quantify the phosphatase activity of MptpB using a colorimetric assay.
Methodology:
-
Reaction Setup: In a 96-well plate, combine purified recombinant MptpB enzyme with a suitable substrate (e.g., p-nitrophenyl phosphate [pNPP] or a specific phosphopeptide) in an appropriate reaction buffer (e.g., 50 mM Tris/HCl, 50 mM Bis-Tris, 100 mM sodium acetate, pH 6.0).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 5N NaOH for pNPP substrate).
-
Detection: For pNPP, measure the absorbance of the product, p-nitrophenol, at 405 nm. For assays measuring phosphate release, add a Malachite Green reagent and measure the absorbance at 620 nm.
-
Data Analysis: Calculate the enzyme activity based on a standard curve generated with known concentrations of the product.
Macrophage Infection Model and Analysis of Intracellular Bacterial Survival
This protocol describes the infection of macrophage cell lines to assess the impact of MptpB on mycobacterial survival.
Methodology:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW264.7 or THP-1) to the desired confluency. For some experiments, macrophages can be activated with IFN-γ prior to infection.
-
Bacterial Preparation: Grow Mycobacterium (e.g., Mtb H37Rv or BCG) to mid-log phase, wash, and resuspend in cell culture medium.
-
Infection: Infect the macrophage monolayer with the mycobacteria at a specific multiplicity of infection (MOI), for instance, 10:1 (bacteria to macrophage).
-
Incubation: Allow the infection to proceed for a defined period (e.g., 4 hours).
-
Removal of Extracellular Bacteria: Wash the cells with fresh medium or treat with a low concentration of an antibiotic that does not penetrate the macrophage (e.g., amikacin) to kill extracellular bacteria.
-
Time Course Analysis: At various time points post-infection, lyse the macrophages with a detergent-based buffer (e.g., 0.1% saponin).
-
Enumeration of Intracellular Bacteria: Serially dilute the cell lysates and plate on appropriate agar (e.g., Middlebrook 7H10) to determine the number of colony-forming units (CFUs).
Western Blot Analysis of Host Signaling Proteins
This protocol is used to detect changes in the phosphorylation status of host signaling proteins in response to Mtb infection and MptpB activity.
Methodology:
-
Sample Preparation: Following macrophage infection or other treatments, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to normalize for loading.
Macrophage Apoptosis Assay
This protocol utilizes flow cytometry to quantify apoptosis in macrophages.
Methodology:
-
Cell Treatment: Following infection or other stimuli, harvest the macrophages.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V (conjugated to a fluorophore like PE) and a viability dye such as 7-Aminoactinomycin D (7-AAD).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, 7-AAD negative) and necrotic/late apoptotic cells (Annexin V positive, 7-AAD positive).
Conclusion and Future Directions
MptpB is a pivotal virulence factor that facilitates the intracellular survival of Mycobacterium tuberculosis by systematically dismantling the host's immune defenses. Its ability to dephosphorylate a range of host proteins and lipids allows it to suppress inflammatory signaling and inhibit apoptosis, thereby creating a protected niche for replication. The detailed understanding of MptpB's function has established it as a promising target for the development of novel anti-tuberculosis therapies. Future research should focus on the identification of all host substrates of MptpB to fully elucidate its mechanism of action and on the development of highly potent and specific inhibitors with favorable pharmacokinetic properties for clinical application. The development of such inhibitors holds the potential to be a valuable addition to the current anti-tuberculosis drug regimen, particularly in the face of rising antibiotic resistance.
References
- 1. Relative and Quantitative Phosphoproteome Analysis of Macrophages in Response to Infection by Virulent and Avirulent Mycobacteria Reveals a Distinct Role of the Cytosolic RNA Sensor RIG-I in Mycobacterium tuberculosis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. MptpB, a virulence factor from Mycobacterium tuberculosis, exhibits triple-specificity phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
MptpB-IN-2: A Potential Anti-Tubercular Agent Targeting a Key Virulence Factor of Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel anti-tubercular agents with new mechanisms of action. One promising strategy is the inhibition of secreted virulence factors, such as the Mycobacterium protein tyrosine phosphatase B (MptpB). MptpB is crucial for the survival of Mtb within host macrophages by subverting the host's innate immune response. This technical guide provides a comprehensive overview of the potential of MptpB inhibitors, using representative compounds to illustrate the core concepts, given the absence of a widely recognized agent designated "MptpB-IN-2" in the current scientific literature. We will delve into the mechanism of action, quantitative efficacy, and detailed experimental protocols relevant to the evaluation of such inhibitors.
The Role of MptpB in Mycobacterium tuberculosis Pathogenesis
Mycobacterium tuberculosis secretes MptpB into the cytoplasm of infected host macrophages.[1][2] This enzyme is a key virulence factor that enables the bacterium to evade the host's immune system and establish a successful infection.[1] Deletion of the gene encoding MptpB has been shown to impair the survival of Mtb in macrophages and reduce the bacterial load in animal models of tuberculosis.[2]
MptpB exerts its pathogenic effects by modulating host cell signaling pathways. It has been demonstrated to suppress the innate immune response by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[3] This is achieved by downregulating the ERK1/2 and p38 MAP kinase signaling pathways. Furthermore, MptpB can promote the survival of the infected macrophage by activating the Akt signaling pathway, thereby preventing apoptosis and allowing the bacterium to replicate within a protected niche.
MptpB Inhibitors: A Novel Anti-Tubercular Strategy
Targeting MptpB presents a novel anti-tubercular strategy with several advantages. Firstly, as a secreted virulence factor, inhibitors of MptpB would not need to penetrate the complex and poorly permeable mycobacterial cell wall. Secondly, the lack of a human orthologue of MptpB suggests that selective inhibitors are less likely to cause host-related side effects. By inhibiting MptpB, it is hypothesized that the host's intrinsic immune mechanisms can be restored to effectively clear the mycobacterial infection.
Several classes of MptpB inhibitors have been identified, including those based on isoxazole and benzofuran salicylic acid scaffolds. These inhibitors have shown promising results in vitro, demonstrating the ability to reduce the survival of mycobacteria within infected macrophages.
Quantitative Data on Representative MptpB Inhibitors
While "this compound" is not a recognized compound, the following table summarizes quantitative data for other well-characterized MptpB inhibitors, which can be considered as benchmarks for the development of new anti-tubercular agents targeting this enzyme.
| Compound ID | Scaffold | MptpB IC50 (µM) | Selectivity | Cellular Activity | Reference |
| I-A09 | Benzofuran salicylic acid | 1.26 | >10-fold vs. a panel of mammalian PTPs | Reverses MptpB-mediated effects in macrophages | |
| Compound 1 | Isoxazole-based | < 10 (Ki = 1.5 µM) | Selective over hPTP1B | Reduces mycobacterial survival in macrophages | |
| C13 | Not Specified | Not Specified | Not Specified | Reduces intracellular burden of M. bovis BCG and M. tuberculosis in macrophages | |
| Compound 4g | 6-Hydroxy-benzofuran-5-carboxylic acid | 0.038 | >50-fold vs. a panel of PTPs | Restores macrophage IL-6 secretion and apoptosis | |
| Compound from organocatalytic MCR | Pyrrole-based | 1.5 | >50-fold specificity | Not Specified |
Experimental Protocols
MptpB Enzyme Inhibition Assay
This assay is used to determine the in vitro potency of a compound in inhibiting the enzymatic activity of MptpB.
Materials:
-
Recombinant MptpB enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM 3,3-dimethylglutarate, pH 7.0, containing 1 mM EDTA)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant MptpB to each well of the 96-well plate.
-
Add the different concentrations of the test compound to the wells and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of pNPP to each well.
-
Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the absorbance at 405 nm over time.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Macrophage Infection Assay
This assay assesses the ability of a compound to inhibit the growth of Mycobacterium tuberculosis within host macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Lysis buffer (e.g., 0.1% SDS)
-
7H10 or 7H11 agar plates for colony forming unit (CFU) enumeration
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) for a defined period (e.g., 4 hours).
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing different concentrations of the test compound.
-
Incubate the infected cells for a period of time (e.g., 3-7 days).
-
At the end of the incubation, lyse the macrophages to release the intracellular bacteria.
-
Plate serial dilutions of the lysate on agar plates and incubate until colonies appear.
-
Count the number of CFUs to determine the intracellular bacterial load and assess the efficacy of the test compound.
Cytotoxicity Assay
It is crucial to assess the toxicity of the MptpB inhibitor on the host macrophage cells to ensure that the observed anti-mycobacterial effect is not due to non-specific cell death.
Materials:
-
Macrophage cell line
-
Test compound
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well plate
-
Plate reader
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for the same duration as the macrophage infection assay.
-
Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability and determine the CC50 value, which is the concentration of the compound that causes 50% cell death.
Visualizations
Signaling Pathway of MptpB Action
Caption: MptpB signaling pathway in host macrophages.
Experimental Workflow for MptpB Inhibitor Evaluation
Caption: Workflow for evaluating potential MptpB inhibitors.
Logical Relationship of MptpB Inhibitor's Anti-Tubercular Activity
Caption: Logic of MptpB inhibition as an anti-tubercular strategy.
Conclusion
Targeting the MptpB virulence factor represents a compelling and innovative approach to combat tuberculosis, particularly in the face of growing drug resistance. While a specific compound named "this compound" is not prominently described in the literature, the extensive research on other MptpB inhibitors, such as I-A09 and C13, provides a strong proof-of-concept for this strategy. The data and protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to identify and characterize novel MptpB inhibitors with the potential to become next-generation anti-tubercular therapeutics. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of lead compounds will be critical in translating this promising approach into clinical reality.
References
- 1. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med-fom-did.sites.olt.ubc.ca [med-fom-did.sites.olt.ubc.ca]
A Technical Guide to the Discovery and Synthesis of Novel MptpB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel inhibitors targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor. It is designed to serve as a technical resource, offering detailed methodologies and structured data to aid in the development of new anti-tuberculosis therapeutics.
Introduction: MptpB as a Therapeutic Target
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), secretes the protein tyrosine phosphatase B (MptpB) into the host macrophage cytosol.[1][2] This enzyme is a critical virulence factor that facilitates the survival of Mtb within the host by subverting immune responses.[3][4] MptpB achieves this by dephosphorylating key host signaling proteins, thereby interfering with pathways that regulate inflammation and apoptosis.[4] Specifically, MptpB has been shown to suppress the production of pro-inflammatory cytokines like IL-6 by inhibiting the ERK1/2 and p38 MAP kinase pathways, while promoting macrophage survival by activating the Akt signaling pathway.
The essential role of MptpB in Mtb pathogenesis, coupled with the absence of a human orthologue, makes it an attractive target for the development of novel anti-TB drugs. Inhibitors of MptpB have the potential to act as adjunctive therapies, enhancing the efficacy of existing antibiotic regimens and combating the rise of multidrug-resistant TB.
Classes of Novel MptpB Inhibitors and Their Synthesis
Several classes of small molecule inhibitors targeting MptpB have been identified through high-throughput screening and rational drug design. These compounds often feature scaffolds that mimic the phosphotyrosine substrate of MptpB.
Bicyclic Salicylic Acid Derivatives
Bicyclic salicylic acids have emerged as a promising class of MptpB inhibitors, with some compounds exhibiting high potency and selectivity. A diversity-oriented synthesis (DOS) strategy has been successfully employed to generate novel bicyclic salicylic acid-based inhibitors.
Table 1: Inhibitory Activity of Representative Bicyclic Salicylic Acid Derivatives
| Compound | Scaffold | IC50 (µM) | Selectivity | Reference |
| 11h | Aminothiazole salicylic acid | 2.0 | >20-fold over many human PTPs | |
| I-A09 | Benzofuran salicylic acid | 1.26 | Highly selective | |
| 4g | 6-hydroxy-benzofuran-5-carboxylic acid | 0.038 | >50-fold against a large panel of PTPs |
Isoxazole-Based Inhibitors
Structure-based design has led to the development of potent isoxazole-based MptpB inhibitors. These compounds often employ a double-site binding mechanism, with the isoxazole moiety occupying the active site and another functional group binding to a unique secondary pocket in MptpB.
Table 2: Inhibitory Activity of Representative Isoxazole-Based Inhibitors
| Compound | Description | IC50 (µM) | Cellular Efficacy | Reference |
| C13 | Orally bioavailable | - | Reduces M. avium infection in macrophages | |
| Compound 5 | Dichlorophenol derivative | 0.9 | Reduces intracellular mycobacterial burden | |
| Compound 13 | 5-methylisoxazole derivative | - | Good pharmacokinetic profile |
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Derivatives
High-throughput screening identified 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as a distinct class of MptpB inhibitors.
Table 3: Inhibitory Activity of a Representative 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Derivative
| Compound | Ki (µM) | Inhibition Mode | Selectivity | Reference |
| Compound 1 | 7.8 ± 0.9 | Noncompetitive | 51-fold preference over PTP1B |
Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and characterization of MptpB inhibitors.
MptpB Inhibition Assay (pNPP-based)
This colorimetric assay is widely used for high-throughput screening and determination of inhibitor potency. It measures the enzymatic activity of MptpB using the artificial substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant MptpB enzyme
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM EDTA, with ionic strength adjusted to 0.15 M with NaCl.
-
Substrate: p-nitrophenyl phosphate (pNPP) solution in Assay Buffer.
-
Test compounds (potential inhibitors) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add 5 µL of the enzyme solution to 195 µL of the reaction mixture containing the pNPP substrate and the test compound at various concentrations.
-
Incubate the plate at 25°C for a defined period (e.g., 10-30 minutes).
-
Quench the reaction by adding a stop solution (e.g., 0.5 M NaOH) if necessary.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinetic Analysis of MptpB Inhibition
Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed) and the inhibition constant (Ki).
Materials:
-
Same as for the MptpB Inhibition Assay.
Procedure:
-
Perform the MptpB inhibition assay with varying concentrations of both the substrate (pNPP) and the inhibitor.
-
Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Noncompetitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Calculate the Ki value from the replots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.
Macrophage Infection Assay
This cellular assay evaluates the efficacy of MptpB inhibitors in a biologically relevant context by measuring their ability to reduce the survival of mycobacteria within infected macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or THP-1).
-
Mycobacterium bovis BCG or Mycobacterium tuberculosis.
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements.
-
Test compounds.
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
7H10 or 7H11 agar plates.
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Infect the macrophages with mycobacteria at a specific multiplicity of infection (MOI).
-
After an initial infection period (e.g., 4 hours), wash the cells to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate the infected cells for a specified duration (e.g., 72 hours).
-
Lyse the macrophages to release the intracellular bacteria.
-
Plate serial dilutions of the lysate on agar plates and incubate until colonies appear.
-
Count the colony-forming units (CFUs) to determine the number of surviving bacteria.
-
Compare the CFU counts from treated and untreated cells to determine the efficacy of the inhibitors.
Visualizations
MptpB Signaling Pathway
The following diagram illustrates the key signaling pathways targeted by MptpB in the host macrophage.
Caption: MptpB subverts host immune signaling.
Workflow for MptpB Inhibitor Discovery
This diagram outlines the general workflow for the discovery and preclinical development of novel MptpB inhibitors.
Caption: A typical drug discovery pipeline for MptpB inhibitors.
Synthesis of a Bicyclic Salicylic Acid Derivative (Illustrative)
This diagram provides a simplified, logical overview of a synthetic route towards a bicyclic salicylic acid derivative, inspired by diversity-oriented synthesis approaches.
Caption: Logical flow of a bicyclic salicylic acid synthesis.
References
- 1. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity-Oriented Synthesis for Novel, Selective and Drug-like Inhibitors for a Phosphatase from Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crystal Structure of MptpB in Complex with Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) in complex with various inhibitors. MptpB is a crucial virulence factor secreted by M. tuberculosis into host macrophages, where it subverts host signaling pathways to promote bacterial survival.[1][2] Its unique structural features, absent in human phosphatases, make it an attractive target for the development of novel anti-tuberculosis therapeutics.[1] This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental workflows.
Structural Overview of MptpB and its Active Site
The crystal structure of MptpB reveals a unique and unusually large active site, which diverges from the typical fold of human protein tyrosine phosphatases (PTPs). This active site is characterized by a primary phosphate-binding pocket (P1) and two adjacent secondary pockets (P2 and P3).[3][4] This structural arrangement is a key feature for the rational design of selective MptpB inhibitors. The P1 pocket contains the conserved P-loop motif (Cys-X5-Arg) characteristic of PTPs, where the catalytic cysteine residue is located. The unique P2 and P3 pockets provide opportunities to develop inhibitors with high selectivity for MptpB over human PTPs, thereby minimizing potential off-target effects.
Quantitative Data: MptpB-Inhibitor Complexes
The following tables summarize crystallographic data for MptpB in complex with inhibitors and the corresponding binding affinities and inhibitory constants.
Table 1: Crystallographic Data for MptpB-Inhibitor Complexes
| PDB ID | Inhibitor | Resolution (Å) | R-Value Work | R-Value Free |
| 2OZ5 | (oxalylamino-methylene)-thiophene sulfonamide (OMTS) | 2.00 | 0.189 | 0.249 |
Data sourced from the RCSB Protein Data Bank.
Table 2: Inhibitory Activity of Selected MptpB Inhibitors
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) |
| (oxalylamino-methylene)-thiophene sulfonamide (OMTS) | Competitive | 0.44 | 0.33 |
| Isoxazole-based compound 5 | - | 0.9 | - |
| Isoxazole-based compound 12 | - | ~0.45 | - |
| Isoxazole-based compound 13 | - | - | - |
| I-A09 | - | - | - |
| Kuwanol E | Competitive | 1.9 | 1.6 |
| Compound 6016 | Competitive | - | - |
| Ac3 | Competitive | - | 17.1 |
| PirIII | Non-competitive | - | 6.6 |
| Ega1 | Non-competitive | - | 14.5 |
| Δ3 | Non-competitive | - | - |
| Thiobarbiturate-based compound 15 | Non-competitive | 22.4 | 24.7 |
| γ-lactone derivative | - | 31.1 | - |
This table compiles data from multiple sources.
Signaling Pathways Modulated by MptpB
MptpB disrupts host macrophage signaling to create a favorable environment for mycobacterial survival. It has been shown to interfere with the NF-κB and MAPK signaling pathways, leading to the suppression of pro-inflammatory cytokine production (e.g., IL-1β, IL-6, and TNF-α) and inhibition of macrophage apoptosis. By dephosphorylating key host proteins, MptpB dampens the innate immune response.
References
- 1. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating the Substrate Specificity of MptpB Phosphatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes a variety of virulence factors to manipulate host cellular processes, ensuring its survival and replication within macrophages. Among these is the protein tyrosine phosphatase MptpB, a critical enzyme for Mtb pathogenesis. Understanding the substrate specificity of MptpB is paramount for elucidating its mechanism of action and for the development of novel anti-tubercular therapeutics. This technical guide provides a comprehensive overview of the known substrates of MptpB, its role in host signaling pathways, and detailed protocols for investigating its phosphatase activity.
Introduction
MptpB is a secreted phosphatase from Mycobacterium tuberculosis that plays a crucial role in the bacterium's ability to survive within host macrophages.[1][2] Disruption of the mptpB gene significantly impairs the survival of Mtb in activated macrophages and in animal models of infection.[1] MptpB exerts its effects by dephosphorylating key host proteins and lipids, thereby interfering with critical signaling pathways that govern the host's immune response. This guide delves into the triple-specificity of this versatile enzyme, its known substrates, and the experimental approaches to characterize its function.
Substrate Specificity of MptpB
MptpB is a triple-specificity phosphatase, capable of dephosphorylating phosphotyrosine, phosphoserine/threonine, and phosphoinositide substrates.[3][4] This broad substrate scope allows MptpB to target multiple host signaling pathways, contributing to its efficacy as a virulence factor.
Protein Substrates
MptpB exhibits dual-specificity protein phosphatase activity, with a preference for phosphotyrosine over phosphoserine/threonine residues. Key host proteins targeted by MptpB include components of the mitogen-activated protein kinase (MAPK) and other signaling pathways.
-
ERK1/2 (Extracellular signal-regulated kinase 1/2): MptpB has been shown to directly interact with and dephosphorylate ERK1/2, leading to the suppression of downstream signaling and reduced production of pro-inflammatory cytokines like IL-6.
-
STAT3 (Signal transducer and activator of transcription 3): MptpB can also dephosphorylate STAT3, further contributing to the dampening of the host inflammatory response.
Lipid Substrates
A unique feature of MptpB is its phosphoinositide phosphatase activity. MptpB can dephosphorylate various phosphoinositides, which are critical signaling molecules involved in phagosome maturation.
-
Phosphatidylinositol 3-phosphate (PI3P): MptpB efficiently dephosphorylates PI3P, a lipid essential for the recruitment of factors required for phagosome-lysosome fusion. By depleting PI3P from the phagosomal membrane, MptpB helps to arrest phagosome maturation, creating a safe niche for mycobacterial replication.
-
Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2): This is another key substrate involved in endosomal trafficking and lysosomal function that is targeted by MptpB.
Quantitative Data on MptpB Substrate Specificity
The kinetic parameters of MptpB with various substrates have been determined, providing quantitative insights into its substrate preferences.
| Substrate Category | Substrate | Km (μM) | kcat/Km (s-1M-1) | Reference |
| Small Molecule | p-Nitrophenyl phosphate (pNPP) | 1800 ± 200 | 1.8 ± 0.2 | |
| Phosphoamino Acids | Phosphotyrosine | 1200 ± 150 | 2.5 ± 0.3 | |
| Phosphoserine | > 5000 | < 0.1 | ||
| Phosphothreonine | > 5000 | < 0.1 | ||
| Phosphopeptides | EGFR (pY) peptide | 800 ± 100 | 10.2 ± 1.2 | |
| RRLIEDAE(pY)AARG | 450 ± 50 | 8.9 ± 0.9 | ||
| Myelin Basic Protein (pS) peptide | 250 ± 30 | 3.2 ± 0.4 | ||
| Phosphoinositides | PtdIns(3)P | 15 ± 2 | 58.3 ± 6.1 | |
| PtdIns(4)P | 20 ± 3 | 29.4 ± 3.5 | ||
| PtdIns(5)P | 18 ± 2 | 45.1 ± 5.0 | ||
| PtdIns(3,5)P2 | 12 ± 1.5 | 65.2 ± 7.3 |
MptpB and Host Signaling Pathways
MptpB modulates several host signaling pathways to create a favorable environment for mycobacterial survival.
MAPK Signaling Pathway
MptpB significantly attenuates the MAPK signaling cascade by dephosphorylating ERK1/2 and p38. This leads to a reduction in the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are crucial for an effective anti-mycobacterial immune response.
Caption: MptpB-mediated disruption of MAPK and NF-κB signaling pathways.
Akt Signaling Pathway
In addition to suppressing pro-inflammatory responses, MptpB also promotes macrophage survival by activating the Akt signaling pathway. This anti-apoptotic effect ensures the persistence of the infected host cell, providing a protected reservoir for Mtb replication.
Caption: MptpB-mediated activation of the pro-survival Akt signaling pathway.
Experimental Protocols
In Vitro MptpB Phosphatase Activity Assay
This protocol describes a colorimetric assay to measure the phosphatase activity of purified MptpB using the artificial substrate p-nitrophenyl phosphate (pNPP) or other phosphorylated substrates.
Materials:
-
Purified recombinant MptpB
-
Assay buffer: 50 mM Tris-HCl, 50 mM Bis-Tris, 100 mM sodium acetate, pH 6.0
-
p-Nitrophenyl phosphate (pNPP) stock solution (e.g., 100 mM in water)
-
Phosphopeptide or phosphoinositide substrates
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the substrate (pNPP, phosphopeptide, or phosphoinositide) in the assay buffer.
-
Add 50 µL of each substrate dilution to the wells of a 96-well plate.
-
Add 5 µg of purified MptpB to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green reagent to each well.
-
Incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the amount of phosphate released using a standard curve generated with known concentrations of phosphate.
Identification of MptpB Substrates in Macrophages
This protocol outlines a method to identify potential MptpB substrates from infected macrophage lysates using immunoprecipitation followed by mass spectrometry.
Materials:
-
Macrophage cell line (e.g., RAW264.7)
-
Mycobacterium tuberculosis H37Rv
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-MptpB antibody or anti-FLAG antibody for tagged MptpB
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Infect macrophages with Mtb H37Rv at a desired multiplicity of infection (MOI).
-
At the desired time post-infection, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-MptpB (or anti-FLAG) antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and identify potential interacting partners by mass spectrometry.
Experimental Workflow for Substrate Identification
Caption: Workflow for the identification of MptpB substrates from infected macrophages.
Conclusion
MptpB is a multifaceted virulence factor of Mycobacterium tuberculosis with a broad range of substrates, including key components of host signaling pathways. Its ability to dephosphorylate both proteins and lipids allows it to effectively dismantle the host's immune defenses. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate role of MptpB in tuberculosis pathogenesis and to explore its potential as a therapeutic target. The development of specific MptpB inhibitors holds promise as a novel host-directed therapy to combat this persistent global health threat.
References
The Genetic Architecture of MptpB Expression in Mycobacterium tuberculosis: A Technical Guide for Researchers
An In-depth Examination of the Transcriptional Control of a Key Virulence Factor
Introduction
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, employs a sophisticated arsenal of virulence factors to survive and replicate within the hostile environment of the host macrophage. Among these is the secreted protein tyrosine phosphatase B (MptpB), encoded by the gene Rv0153c. MptpB plays a crucial role in subverting host immune responses by interfering with critical signaling pathways, thereby promoting mycobacterial survival. Understanding the genetic regulation of mptpB expression is paramount for the development of novel anti-tubercular therapeutics that target virulence. This technical guide provides a comprehensive overview of the current knowledge regarding the genetic regulation of mptpB expression, detailing the experimental methodologies used to elucidate these mechanisms and presenting the available data in a structured format for researchers, scientists, and drug development professionals.
MptpB: A Key Virulence Factor
MptpB is a secreted phosphatase that is restricted to the M. tuberculosis complex, suggesting a specific role in the virulence of these pathogenic mycobacteria. Disruption of the mptpB gene leads to attenuation of the mutant strain in activated macrophages and in the guinea pig model of tuberculosis, highlighting its importance in pathogenesis. Once secreted into the host cell cytoplasm, MptpB has been shown to dephosphorylate host proteins, thereby interfering with signaling cascades that are essential for an effective immune response. Notably, MptpB has been implicated in the downregulation of the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines and the induction of apoptosis in infected macrophages.
Genetic Locus and Operon Structure of mptpB (Rv0153c)
The mptpB gene, annotated as Rv0153c in the Mtb H37Rv genome, is located on the minus strand. While a comprehensive experimental determination of its operon structure is not yet available, bioinformatic predictions and transcriptomic data suggest that mptpB is likely transcribed as a monocistronic unit. Further research, such as detailed transcriptional start site mapping and co-transcription analysis with neighboring genes, is required to definitively elucidate its operon organization.
Regulation of mptpB Expression by Environmental Cues
The expression of virulence factors in M. tuberculosis is tightly regulated in response to the dynamic and often harsh conditions encountered within the host. Several studies utilizing transcriptomic approaches have provided insights into the modulation of mptpB expression under various stress conditions that mimic the intracellular environment of the macrophage.
Macrophage Infection
Global transcriptional profiling of M. tuberculosis during infection of human macrophage-like THP-1 cells has revealed dynamic changes in gene expression. Analysis of these datasets indicates that mptpB expression is modulated during intracellular growth. While some studies report a modest upregulation, others show no significant change, suggesting that its expression might be temporally regulated or dependent on the specific activation state of the macrophage.
In Vitro Stress Conditions
To dissect the specific environmental triggers within the macrophage that influence mptpB expression, researchers have utilized various in vitro stress models. These include exposure to acidic pH, nutrient starvation, and hypoxia, all of which are conditions thought to be encountered by Mtb within the phagosome and granuloma.
Table 1: Quantitative Expression Data for mptpB (Rv0153c) under In Vitro Stress Conditions
| Stress Condition | Fold Change in mptpB Expression (log2) | Experimental Approach | Reference |
| Acidic pH (pH 5.8) | 0.58 | RNA-Seq | [1] |
| Nutrient Starvation (PBS) | -0.25 | RNA-Seq | [1] |
| Hypoxia (1% Oxygen) | 0.15 | RNA-Seq | [1] |
| Stationary Phase | -0.42 | RNA-Seq | [1] |
Note: The data presented is a summary from a comparative transcriptomic study. Fold changes are relative to exponential growth in standard laboratory medium.
The data suggest that mptpB expression is moderately induced by acidic stress, a condition known to be present in the mycobacterial phagosome. In contrast, nutrient starvation and entry into a non-replicating stationary phase appear to be associated with a slight downregulation of mptpB.
Transcriptional Regulators of mptpB
While transcriptomic data point to the regulation of mptpB by environmental cues, the specific transcription factors that directly bind to the mptpB promoter and modulate its expression are yet to be fully elucidated. However, several key regulatory networks in M. tuberculosis are known to respond to the same stresses that affect mptpB expression, making them prime candidates for its regulation.
Two-Component Systems
Two-component systems (TCSs) are a major mechanism by which bacteria sense and respond to their environment. In M. tuberculosis, several TCSs are implicated in virulence and stress adaptation.
-
PrrA/PrrB (Rv0903c/Rv0902c): This essential TCS is known to respond to multiple environmental signals including pH, chloride, nitric oxide, and hypoxia. Given the responsiveness of mptpB to acidic pH, the PrrA response regulator is a strong candidate for its regulation.
-
MprA/MprB (Rv0981/Rv0982): This TCS is involved in the response to surface stress and regulates the expression of the alternative sigma factors SigB and SigE. This provides a potential indirect pathway for the regulation of mptpB in response to cell envelope stress.
The diagram below illustrates the potential regulatory pathways influencing mptpB expression.
Caption: Putative regulatory network of MptpB expression.
Experimental Protocols
The study of gene regulation in M. tuberculosis requires specialized techniques due to the slow growth of the bacterium and the need for biosafety level 3 (BSL-3) containment. Below are detailed methodologies for key experiments cited in the context of understanding mptpB regulation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-Seq is a powerful technique to identify the genome-wide binding sites of a transcription factor.
Experimental Workflow:
Caption: Workflow for ChIP-Seq analysis in M. tuberculosis.
Protocol:
-
Culture and Crosslinking: Grow M. tuberculosis expressing an epitope-tagged transcription factor of interest to mid-log phase. Add formaldehyde to a final concentration of 1% and incubate at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Resuspend the cell pellet in lysis buffer and lyse the cells using a bead beater. Shear the chromatin to an average size of 200-500 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the epitope tag (e.g., anti-FLAG) coupled to magnetic beads.
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by incubating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing according to the manufacturer's instructions. Sequence the library on a suitable platform.
-
Data Analysis: Align the sequencing reads to the M. tuberculosis reference genome. Use peak-calling algorithms to identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control input sample. Perform motif analysis on the enriched regions to identify the transcription factor's binding motif.[2]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of specific genes.
Protocol:
-
RNA Extraction: Grow M. tuberculosis under the desired experimental conditions. Harvest the cells and extract total RNA using a method that ensures efficient lysis of the mycobacterial cell wall (e.g., bead beating with TRIzol).
-
DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase and random primers or gene-specific primers.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for mptpB, and a housekeeping gene (e.g., sigA) for normalization. Use a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry to detect the amplification of the PCR product in real-time.
-
Data Analysis: Determine the cycle threshold (Ct) values for mptpB and the housekeeping gene in each sample. Calculate the relative expression of mptpB using the ΔΔCt method.
Luciferase Reporter Assay
Luciferase reporter assays are used to measure the activity of a promoter in response to different stimuli or regulatory factors.
Experimental Workflow:
Caption: Workflow for Luciferase Reporter Assay.
Protocol:
-
Construct Reporter Plasmid: Clone the promoter region of mptpB upstream of a luciferase reporter gene (e.g., firefly luciferase or NanoLuc) in a mycobacterial expression vector.
-
Transformation: Transform the reporter plasmid into M. tuberculosis.
-
Culture and Induction: Grow the reporter strain under various conditions of interest (e.g., different pH, nutrient levels, or in the presence of overexpressed transcription factors).
-
Luciferase Assay: Harvest the cells and lyse them to release the luciferase enzyme. Add the appropriate luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the cell density (e.g., by measuring the optical density at 600 nm). Compare the promoter activity under different conditions to identify factors that regulate mptpB expression.
Future Directions
While progress has been made in understanding the role of MptpB in M. tuberculosis virulence, the precise mechanisms governing its genetic regulation remain an important area for future investigation. Key questions to be addressed include:
-
Identification of direct regulators: Unbiased approaches such as genome-wide ChIP-Seq for a larger panel of transcription factors, particularly those from two-component systems responsive to intracellular cues, are needed to identify the direct regulators of mptpB.
-
Promoter analysis: Detailed analysis of the mptpB promoter region through techniques like primer extension to map the transcriptional start site and site-directed mutagenesis to identify key regulatory elements will provide a more complete picture of its transcriptional control.
-
In vivo expression dynamics: Utilizing reporter strains in animal models of tuberculosis will allow for the real-time monitoring of mptpB expression during the course of infection, providing valuable insights into its temporal and spatial regulation within the host.
A thorough understanding of the genetic regulation of mptpB will not only enhance our fundamental knowledge of M. tuberculosis pathogenesis but also pave the way for the development of novel therapeutic strategies aimed at disarming this critical virulence factor.
References
Methodological & Application
MptpB-IN-2: A Novel Inhibitor for Macrophage Infection Assays
Application Notes and Protocols for Researchers
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes a range of virulence factors to subvert the host immune response and ensure its survival within macrophages. One such critical virulence factor is the protein tyrosine phosphatase B (MptpB). MptpB disrupts host cell signaling pathways, thereby inhibiting pro-inflammatory responses and preventing apoptosis of the infected macrophage, creating a favorable niche for bacterial replication.[1][2][3] this compound is a selective inhibitor of MptpB, offering a valuable tool for studying the role of this essential enzyme in Mtb pathogenesis and for evaluating new anti-tuberculosis therapeutic strategies. This document provides detailed protocols for the use of this compound in macrophage infection assays.
Mechanism of Action of MptpB
MptpB exerts its effects by dephosphorylating key host signaling proteins. Its primary mechanism involves the suppression of the host's innate immune response. MptpB achieves this by hampering the NF-κB and MAPK signaling pathways.[1][4] This interference leads to a reduction in the production of essential pro-inflammatory cytokines such as IL-1β and IL-6. Furthermore, MptpB promotes the survival of the infected macrophage by activating the pro-survival Akt pathway and inhibiting apoptosis, which would otherwise eliminate the infected cell.
This compound: A Selective Inhibitor
This compound is a potent and selective inhibitor of MptpB. Its selectivity for MptpB over other phosphatases, such as its mycobacterial counterpart MptpA and the human phosphatase PTP1B, makes it a precise tool for targeted studies.
| Target | IC50 |
| MptpB | 0.64 µM |
| MptpA | 4.06 µM |
| PTP1B | 4.14 µM |
| Organism | MIC |
| M. tuberculosis H37Rv | 64.9 µM |
| Table 1: In vitro inhibitory activity of this compound. |
Experimental Protocols
General Guidelines
-
All work with live Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.
-
Use appropriate personal protective equipment (PPE) at all times.
-
All cell culture work should be performed in a sterile biological safety cabinet.
Required Materials
-
This compound (MedChemExpress, Cat. No. HY-155558)
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Mycobacterium tuberculosis H37Rv or a suitable reporter strain
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
7H11 agar plates
-
MTT or other viability assay reagent
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
Protocol 1: Macrophage Infection and this compound Treatment
This protocol outlines the infection of macrophages with M. tuberculosis and subsequent treatment with this compound to assess the inhibitor's effect on intracellular bacterial survival.
-
Macrophage Culture:
-
Culture macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 1 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Wash the bacterial culture twice with PBS and resuspend in antibiotic-free DMEM.
-
Prepare a single-cell suspension by passing the culture through a 27-gauge needle multiple times.
-
-
Macrophage Infection:
-
Wash the adherent macrophages twice with warm PBS.
-
Infect the macrophages with the prepared M. tuberculosis suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per macrophage).
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in DMEM to the desired final concentrations (e.g., a serial dilution from 0.1 µM to 50 µM). Include a DMSO-only vehicle control.
-
Add the this compound dilutions or vehicle control to the infected macrophages.
-
-
Incubation and Lysis:
-
Incubate the treated, infected cells for 48-72 hours at 37°C.
-
At the desired time point, wash the cells with PBS and lyse them with 0.1% Triton X-100 for 10 minutes.
-
-
Enumeration of Intracellular Bacteria:
-
Prepare serial dilutions of the cell lysates in PBS.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
-
Protocol 2: Cytotoxicity Assay
It is crucial to determine the cytotoxic effect of this compound on the macrophage cell line to ensure that any observed reduction in bacterial viability is not due to host cell death.
-
Cell Seeding:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in DMEM, mirroring the concentrations used in the infection assay.
-
Add the dilutions to the cells and incubate for the same duration as the infection experiment (48-72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) and incubate for 15 minutes with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation
| Parameter | This compound | Reference Inhibitor (I-A09) |
| IC50 (MptpB) | 0.64 µM | 1.26 µM |
| Effective Concentration (Macrophage Assay) | 5-10 µM (predicted based on IC50) | 5-10 µM |
| Cytotoxicity (CC50 in Macrophages) | > 50 µM (predicted) | > 100 µM |
| Table 2: Comparative quantitative data of MptpB inhibitors. |
Visualizations
Caption: Experimental workflow for macrophage infection assay with this compound.
Caption: MptpB signaling pathway in macrophages and the inhibitory action of this compound.
References
Application Notes and Protocols for Measuring the Enzymatic Activity of MptpB with an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes a range of virulence factors to manipulate host cellular processes and ensure its survival. Among these is the protein tyrosine phosphatase B (MptpB), a critical enzyme for the pathogen's lifecycle within host macrophages. MptpB disrupts host signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, thereby suppressing the host's innate immune response.[1][2][3] This essential role in pathogenesis makes MptpB a promising target for the development of novel anti-tuberculosis therapeutics.[2][4]
These application notes provide detailed protocols for measuring the enzymatic activity of MptpB and for screening and characterizing potential inhibitors. The primary method described is a colorimetric assay using the substrate p-nitrophenyl phosphate (pNPP), which is a widely used and reliable method for monitoring phosphatase activity. An alternative, more sensitive fluorescence-based assay is also discussed.
MptpB Signaling Pathway
MptpB is secreted by M. tuberculosis into the host macrophage cytoplasm, where it dephosphorylates key signaling proteins. This interference primarily affects the MAPK and NF-κB signaling cascades. By dephosphorylating components of these pathways, such as ERK1/2 and p38, MptpB leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α. This suppression of the host's immune response creates a more favorable environment for mycobacterial survival and replication.
Experimental Protocols
Protocol 1: Colorimetric Assay for MptpB Activity and Inhibition using pNPP
This protocol details the measurement of MptpB's phosphatase activity through the hydrolysis of p-nitrophenyl phosphate (pNPP). The resulting product, p-nitrophenol, is yellow and its absorbance can be measured at 405 nm.
Materials:
-
Recombinant MptpB enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.0, 1 mM EDTA, with ionic strength adjusted to 0.15 M with NaCl
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of pNPP (e.g., 100 mM in assay buffer) and store at -20°C.
-
Dissolve inhibitor compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare a working solution of MptpB in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or solvent control)
-
MptpB enzyme solution
-
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the pNPP substrate to each well. The final concentration of pNPP should be at or near its Km value for MptpB.
-
The final reaction volume is typically 100-200 µL.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a specified duration (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a strong base (e.g., NaOH) and then measure the absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Malachite Green Assay for Phosphate Detection
This assay can be used with more physiologically relevant substrates such as phosphopeptides or phosphoinositides. It quantifies the amount of free phosphate released during the dephosphorylation reaction.
Materials:
-
Recombinant MptpB enzyme
-
Assay Buffer: 50 mM Tris/HCl, 50 mM Bis-Tris, 100 mM sodium acetate, pH 6.0
-
Phosphorylated substrate (e.g., phosphotyrosine peptide)
-
Test inhibitor compounds
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine the assay buffer, inhibitor solution, and MptpB enzyme.
-
Pre-incubate as described in Protocol 1.
-
-
Initiation and Incubation:
-
Add the phosphorylated substrate to initiate the reaction.
-
Incubate the reaction mixture for a defined period (e.g., 15 minutes) at 37°C.
-
-
Detection:
-
Stop the reaction and detect the released phosphate by adding Malachite Green reagent to each well.
-
Incubate for an additional 10-15 minutes at room temperature to allow for color development.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 620-650 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate to determine the amount of phosphate released in each reaction.
-
Calculate the enzymatic activity and inhibitor IC50 values as described in Protocol 1.
-
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing MptpB inhibitors.
Data Presentation
Quantitative data from inhibitor studies should be summarized in a clear and concise manner to allow for easy comparison.
Table 1: Inhibition of MptpB Activity by Test Compounds
| Compound ID | IC50 (µM) for MptpB | Mode of Inhibition | Ki (µM) | Selectivity vs. PTP1B (fold) |
| Inhibitor A | 1.3 ± 0.1 | Noncompetitive | 1.1 ± 0.03 | >50 |
| Inhibitor B | 3.2 ± 0.3 | Competitive | 3.2 ± 0.3 | >10 |
| Inhibitor C | 4.0 ± 0.5 | Competitive | 4.0 ± 0.5 | >10 |
| I-A09 | 1.26 ± 0.22 | Noncompetitive | 1.08 ± 0.06 | >20 |
Data in this table is illustrative and based on published findings for known MptpB inhibitors.
Table 2: Kinetic Parameters of MptpB for Various Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| pNPP | 2100 ± 200 | 1.8 ± 0.1 | 8.6 x 102 |
| Phosphotyrosine peptide (EGFR) | 120 ± 10 | 0.9 ± 0.05 | 7.5 x 103 |
| Phosphoinositide (PtdIns3P) | 10 ± 1 | 0.04 ± 0.002 | 4.0 x 103 |
| Phosphoinositide (PtdIns(3,5)P2) | 12 ± 1 | 0.05 ± 0.003 | 4.2 x 103 |
This table summarizes kinetic data for MptpB with different substrates, demonstrating its substrate specificity.
Conclusion
The protocols and information provided here offer a comprehensive guide for the enzymatic characterization of MptpB and the evaluation of its inhibitors. Accurate and reproducible measurement of MptpB activity is fundamental to the discovery and development of new therapeutic agents against tuberculosis. The choice of assay will depend on the specific research question, with pNPP assays being suitable for high-throughput screening and malachite green or fluorescence-based assays offering higher sensitivity and the ability to use more specific substrates.
References
- 1. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MptpB-IN-2 Dosage and Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) inhibitor, MptpB-IN-2, and similar compounds, based on published research. The protocols are intended to guide researchers in designing and executing preclinical efficacy studies in relevant animal models.
Overview of MptpB Inhibition in In Vivo Models
MptpB is a critical virulence factor secreted by Mycobacterium tuberculosis that subverts host immune responses, promoting bacterial survival within macrophages.[1][2][3] Inhibition of MptpB is a promising anti-virulence strategy to enhance the clearance of mycobacterial infections.[1][3] In vivo studies have demonstrated that MptpB inhibitors can reduce the bacterial burden in both acute and chronic infection models, both as a monotherapy and in combination with standard anti-tuberculosis drugs. The following sections detail the administration of two key MptpB inhibitors, referred to in literature as "Compound 13" (or "C13") and "L01-Z08", in guinea pig and Galleria mellonella models.
Quantitative Data Summary
The following tables summarize the dosages and administration routes for MptpB inhibitors in various in vivo models as reported in the cited literature.
Table 1: MptpB Inhibitor Dosage and Administration in Guinea Pig Models
| Compound | Animal Model | Infection Model | Route of Administration | Dosage | Treatment Duration | Vehicle | Reference |
| Compound 13 | Hartley Duncan Guinea Pig | Acute M. tuberculosis | Oral (p.o.) | 100 mg/kg, once daily | 4 weeks | 0.5% (v/v) Tween 80, 99.5% (v/v) 0.5% methylcellulose | |
| Compound 13 | Hartley Duncan Guinea Pig | Chronic M. tuberculosis | Oral (p.o.) | 100 mg/kg, once daily | 4 weeks, starting 28 days post-infection | 0.5% (v/v) Tween 80, 99.5% (v/v) 0.5% methylcellulose | |
| L01-Z08 | Guinea Pig | Chronic M. tuberculosis | Oral (p.o.) | 20 mg/kg, once daily (in combination with other drugs) | 6 weeks | Not specified |
Table 2: MptpB Inhibitor Dosage and Administration in Galleria mellonella Model
| Compound | Animal Model | Infection Model | Route of Administration | Dosage | Treatment Schedule | Vehicle | Reference |
| C13 | Galleria mellonella larvae | M. tuberculosis or M. avium | Injection | 29 µg/mL (in inoculum) | Single dose at time of infection | PBS-Tween 80 (0.05%) | |
| C13 | Galleria mellonella larvae | M. tuberculosis | Injection | 3 mg/kg | Single dose at time of infection | Not specified |
Experimental Protocols
Guinea Pig Model of Tuberculosis
This protocol is based on studies evaluating the efficacy of orally administered MptpB inhibitors in a guinea pig model of M. tuberculosis infection.
3.1.1. Materials
-
MptpB Inhibitor (e.g., Compound 13)
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water
-
Mycobacterium tuberculosis H37Rv
-
Hartley Duncan guinea pigs
-
Oral gavage needles (appropriate size for guinea pigs)
-
Standard laboratory equipment for microbiology and animal handling
3.1.2. Preparation of Oral Dosing Vehicle (0.5% Methylcellulose, 0.2% Tween 80)
-
Heat approximately one-third of the final required volume of sterile deionized water to 70-80°C in a sterile beaker with a magnetic stir bar.
-
Slowly add the required amount of methylcellulose powder to the heated water while stirring continuously to create a homogeneous suspension.
-
Remove the beaker from the heat and add the remaining two-thirds of the final volume as ice-cold sterile deionized water. The solution should become clear.
-
Continue stirring in a cold environment (e.g., cold room or on ice) until the solution is completely clear. This may take several hours or can be left overnight.
-
Add the required volume of Tween 80 to achieve a final concentration of 0.2% (v/v) and continue stirring until fully dissolved.
-
Store the vehicle at 4°C.
3.1.3. Preparation of MptpB Inhibitor Suspension
-
Calculate the total amount of MptpB inhibitor required based on the number of animals, their average weight, the dosage (e.g., 100 mg/kg), and the dosing volume.
-
Weigh the MptpB inhibitor powder accurately.
-
On the day of dosing, add a small amount of the prepared vehicle to the inhibitor powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while stirring or vortexing to achieve the final desired concentration and a uniform suspension. Prepare fresh daily.
3.1.4. Animal Infection and Dosing Procedure
-
Infection: Infect guinea pigs via aerosol with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection. The target inoculum is typically around 50-100 CFU per animal.
-
Acute Infection Model: Begin oral administration of the MptpB inhibitor suspension (e.g., 100 mg/kg) or vehicle control 24 hours post-infection.
-
Chronic Infection Model: Allow the infection to establish for 28 days. After this period, begin daily oral administration of the MptpB inhibitor suspension or vehicle control.
-
Administration: Administer the suspension once daily via oral gavage. Ensure proper restraint of the animal to prevent injury. The volume administered should be based on the animal's most recent body weight.
-
Monitoring: Monitor animals daily for clinical signs of disease. Body weight should be recorded regularly.
-
Efficacy Readout: At the end of the treatment period (e.g., 4 weeks), euthanize the animals and aseptically remove lungs and spleens. Homogenize the tissues and plate serial dilutions on appropriate media (e.g., Middlebrook 7H11) to determine the bacterial load (CFU).
Galleria mellonella Infection Model
This protocol is adapted from studies using G. mellonella larvae to rapidly assess the efficacy of MptpB inhibitors.
3.2.1. Materials
-
MptpB Inhibitor (e.g., C13)
-
Mycobacterium tuberculosis or M. avium
-
Final instar Galleria mellonella larvae
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Hamilton syringe or similar microinjection apparatus
-
Incubator at 37°C
3.2.2. Preparation of Inoculum with MptpB Inhibitor
-
Prepare a stock solution of the MptpB inhibitor in a suitable solvent (e.g., DMSO) and then dilute it in PBS with 0.05% Tween 80 to the desired working concentration (e.g., 29 µg/mL).
-
Culture the mycobacteria and prepare a single-cell suspension in PBS with 0.05% Tween 80.
-
Adjust the bacterial suspension to the desired concentration for infection (e.g., 1 x 10^7 CFU in a 10 µL injection volume).
-
Mix the bacterial suspension with the MptpB inhibitor solution just prior to injection.
3.2.3. Larvae Injection Procedure
-
Select healthy, uniformly sized G. mellonella larvae.
-
Using a Hamilton syringe, inject a defined volume (e.g., 10 µL) of the inoculum containing the bacteria and MptpB inhibitor (or vehicle control) into the hemocoel via the last left proleg.
-
Include control groups: one group injected with PBS/vehicle only (to assess trauma), and another group injected with bacteria and vehicle (infection control).
-
Place the larvae in a petri dish and incubate at 37°C in the dark.
-
Monitor larval survival daily for a defined period (e.g., 96 hours). Larvae are considered dead when they are unresponsive to touch.
Visualizations
Signaling Pathway of MptpB in Host Macrophage
Caption: MptpB subverts host immune responses to promote mycobacterial survival.
Experimental Workflow for Guinea Pig Efficacy Study
Caption: Workflow for evaluating MptpB inhibitor efficacy in guinea pigs.
Experimental Workflow for Galleria mellonella Efficacy Study
Caption: Workflow for rapid screening of MptpB inhibitors in G. mellonella.
References
- 1. pnas.org [pnas.org]
- 2. Mycobacterial Protein Tyrosine Phosphatases A and B Inhibitors Augment the Bactericidal Activity of the Standard Anti-tuberculosis Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application of MptpB Inhibitors in High-Throughput Screening for TB Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). MptpB is a key virulence factor secreted by Mtb into the host macrophage cytosol, where it subverts the host's immune response, promoting mycobacterial survival.[1][2][3][4][5] Its critical role in pathogenesis and the absence of a human orthologue make MptpB an attractive target for the development of new anti-TB drugs. High-throughput screening (HTS) of large chemical libraries has emerged as a powerful strategy to identify novel MptpB inhibitors. These inhibitors have the potential to disarm the bacterium's defense mechanisms, making it more susceptible to the host's immune system and potentially augmenting the efficacy of existing antibiotics.
Principle of MptpB Inhibition and High-Throughput Screening
MptpB is a protein tyrosine phosphatase (PTP) that dephosphorylates host cell proteins involved in critical signaling pathways that regulate the immune response. By inhibiting MptpB, the host's natural defense mechanisms can be restored, leading to enhanced clearance of the mycobacteria.
High-throughput screening for MptpB inhibitors typically relies on biochemical assays that measure the enzymatic activity of purified MptpB. The most common approach involves a colorimetric or fluorometric assay that detects the product of a dephosphorylation reaction catalyzed by MptpB. A generic substrate, such as p-nitrophenyl phosphate (pNPP), is often used for initial large-scale screens due to its simplicity and cost-effectiveness. The hydrolysis of pNPP by MptpB produces p-nitrophenol, which can be detected spectrophotometrically. In an HTS campaign, a large library of chemical compounds is tested for its ability to inhibit this reaction. Compounds that significantly reduce the production of the colored product are identified as "hits" and are selected for further characterization.
More sophisticated screens may utilize more specific, physiologically relevant substrates or employ alternative detection methods like fluorescence polarization to minimize interference from colored compounds. Following the primary screen, hit compounds are subjected to secondary assays to confirm their activity, determine their potency (e.g., IC50 values), and assess their selectivity against other phosphatases to minimize off-target effects. Promising lead compounds are then typically evaluated in cell-based assays using Mtb-infected macrophages to assess their efficacy in a more biologically relevant context.
MptpB Signaling Pathway
MptpB plays a crucial role in modulating host immune responses to promote the survival of Mycobacterium tuberculosis within macrophages. Upon secretion into the host cell cytosol, MptpB targets and dephosphorylates key signaling proteins, thereby disrupting downstream signaling cascades. A primary mechanism of MptpB-mediated immunosuppression involves the downregulation of pro-inflammatory cytokine production. Specifically, MptpB has been shown to block the ERK1/2 and p38 MAPK signaling pathways, which are critical for the production of interleukin-6 (IL-6), a cytokine important for controlling mycobacterial infection. Furthermore, MptpB can promote the survival of infected macrophages by activating the Akt signaling pathway, thereby inhibiting apoptosis and preserving the intracellular niche for the bacteria. The phosphatase has also been shown to dephosphorylate phosphoinositides, such as phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), which are key lipids involved in phagosome maturation and trafficking. By interfering with these processes, MptpB contributes to the arrest of phagosome maturation, a hallmark of mycobacterial infection.
Caption: MptpB signaling pathway in the host macrophage.
High-Throughput Screening Workflow
The process of identifying novel MptpB inhibitors through high-throughput screening follows a structured workflow. It begins with the development and optimization of a robust biochemical assay suitable for automation. A large and diverse chemical library is then screened against the MptpB enzyme. Compounds that exhibit significant inhibition in the primary screen are identified as "hits." These primary hits undergo a confirmation process, where they are re-tested to eliminate false positives. Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). To assess the specificity of the active compounds, they are tested against a panel of other phosphatases (counter-screening). Compounds that are potent and selective for MptpB are advanced to cell-based assays. In this stage, the inhibitors are evaluated for their ability to inhibit mycobacterial growth within infected macrophages. Finally, promising lead compounds from cellular assays are further characterized for their physicochemical and pharmacokinetic properties to assess their drug-likeness and potential for in vivo efficacy studies.
References
- 1. pnas.org [pnas.org]
- 2. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of Protein Tyrosine Phosphatases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Assessing MptpB-IN-2 Efficacy Against Drug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the development of novel therapeutic strategies.[1] One promising approach is to target virulence factors that are essential for the pathogen's survival and replication within the host.[2] The Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) is a key secreted virulence factor that subverts host immune responses, promoting mycobacterial survival within macrophages. MptpB achieves this by interfering with critical host signaling pathways, thereby inhibiting protective inflammatory responses and macrophage apoptosis.
MptpB-IN-2 is a representative inhibitor of MptpB. Unlike conventional antibiotics that directly kill bacteria, MptpB inhibitors act as anti-virulence agents. They do not exhibit direct bactericidal activity but rather impair the ability of Mtb to survive within host cells, making the bacteria more susceptible to host-mediated killing and conventional antibiotics. This document provides detailed protocols for assessing the in vitro and in vivo efficacy of this compound, with a specific focus on its activity against drug-resistant Mtb strains.
MptpB Mechanism of Action: A Rationale for Targeting
MptpB is secreted by Mtb into the cytoplasm of infected macrophages, where it dephosphorylates host proteins to manipulate cellular signaling. Its primary role is to suppress the host's innate immune response. MptpB has been shown to block the activation of key signaling molecules such as ERK1/2 and p38 MAP kinases, which are crucial for the production of pro-inflammatory cytokines like IL-6. It also hampers the NF-κB signaling pathway. Concurrently, MptpB can activate the pro-survival Akt pathway, which helps to prevent the apoptosis of infected macrophages, thereby securing a niche for bacterial replication. By inhibiting MptpB, this compound is expected to restore these suppressed host immune functions, leading to enhanced clearance of intracellular mycobacteria.
Caption: MptpB signaling pathway in macrophages and the inhibitory action of this compound.
In Vitro Efficacy Assessment
The initial evaluation of this compound involves a series of in vitro assays to determine its activity against drug-resistant Mtb strains, both extracellularly and intracellularly.
Minimum Inhibitory Concentration (MIC) Determination
Since MptpB inhibitors are not directly bactericidal, a standard MIC assay may show high or no activity. However, it is a crucial first step to rule out any direct antibacterial effects and to establish a baseline for subsequent combination studies.
Protocol: Microplate Alamar Blue Assay (MABA)
-
Bacterial Preparation: Culture drug-resistant Mtb strains (e.g., H37Rv-derived MDR or clinical isolates) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC, and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microplate. Final concentrations should typically range from 0.1 to 100 µg/mL. Include rifampicin and isoniazid as controls for resistant and susceptible strains, respectively. Use DMSO as a negative control.
-
Inoculation: Adjust the Mtb culture to a turbidity equivalent to a 0.5 McFarland standard and dilute to achieve a final inoculum of approximately 5 x 10⁴ CFU/well.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Reading: Add Alamar Blue solution to each well and incubate for another 24 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is the lowest drug concentration that prevents this color change.
Intracellular Activity in Macrophages
This is the most critical in vitro assay for an anti-virulence compound like this compound. The goal is to measure the compound's ability to reduce the survival of drug-resistant Mtb within host macrophages.
Protocol: Macrophage Infection Assay
-
Cell Culture: Seed a murine macrophage cell line (e.g., J774 or RAW264.7) or human-derived macrophages (e.g., THP-1) in 96-well plates and culture until they form a monolayer.
-
Infection: Infect the macrophage monolayer with a single-cell suspension of drug-resistant Mtb at a multiplicity of infection (MOI) of 10:1. Incubate for 4 hours to allow phagocytosis.
-
Wash: Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
Treatment: Add fresh culture medium containing serial dilutions of this compound to the infected cells. Include untreated infected cells as a negative control.
-
Incubation: Incubate the plates for 3 to 5 days at 37°C in a 5% CO₂ atmosphere.
-
Quantification:
-
Lyse the macrophages with 0.1% SDS or sterile water.
-
Prepare serial dilutions of the cell lysate in 7H9 broth.
-
Plate the dilutions on Middlebrook 7H11 agar plates.
-
Incubate at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
-
Data Analysis: Calculate the percentage reduction in CFU in treated wells compared to untreated wells. The EC₅₀ (50% effective concentration) can be determined.
Alternative Quantification: For high-throughput screening, autoluminescent Mtb strains can be used, where bacterial viability is measured by luminescence, significantly reducing assay time.
Synergy with Conventional Anti-TB Drugs
This compound is expected to be most effective when used in combination with existing antibiotics, potentially restoring their efficacy against resistant strains. The checkerboard assay is used to assess synergy.
Protocol: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, prepare a 2D matrix of drug concentrations. Serially dilute this compound along the y-axis and a conventional anti-TB drug (e.g., rifampicin, isoniazid, or a second-line drug like moxifloxacin) along the x-axis.
-
Inoculation and Incubation: Inoculate the plate with the drug-resistant Mtb strain as described for the MABA protocol and incubate.
-
Data Collection: After incubation, determine the MIC of each drug alone and in combination using Alamar Blue.
-
Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Table 1: Representative In Vitro Efficacy Data for this compound
| Assay Type | Mtb Strain | This compound (µg/mL) | Combination Drug | FICI | Reference |
|---|---|---|---|---|---|
| MIC (MABA) | MDR-TB | > 64 | N/A | N/A | |
| Macrophage Assay (EC₅₀) | MDR-TB | 5 - 15 | N/A | N/A | |
| Checkerboard (FICI) | MDR-TB | Varies | Rifampicin | ≤ 0.5 |
| Checkerboard (FICI) | MDR-TB | Varies | Bedaquiline | ≤ 0.5 | |
In Vivo Efficacy Assessment
Animal models are indispensable for evaluating the preclinical efficacy of new anti-TB drug candidates. Mouse and guinea pig models are commonly used.
Caption: General workflow for in vivo efficacy testing of this compound in a mouse model.
Protocol: Murine Model of Chronic TB Infection
-
Infection: Infect BALB/c or C57BL/6 mice via a low-dose aerosol route with a clinical isolate of MDR-TB to deliver ~50-100 bacilli into the lungs.
-
Chronic Phase Establishment: Allow the infection to establish for 4-6 weeks. At this point, a stable bacterial load is present in the lungs and spleen.
-
Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):
-
Group A: Vehicle control (e.g., oral gavage).
-
Group B: this compound alone.
-
Group C: A standard second-line drug for MDR-TB (e.g., moxifloxacin).
-
Group D: this compound in combination with the standard drug.
-
-
Drug Administration: Administer drugs daily or 5 times a week via oral gavage for 4 to 8 weeks.
-
Efficacy Readouts:
-
Bacterial Burden: At selected time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group. Harvest lungs and spleens, homogenize the tissues, and plate serial dilutions on selective agar to enumerate CFU. The primary outcome is the log₁₀ CFU reduction compared to the vehicle control and the standard drug alone.
-
Histopathology: A portion of the lung tissue should be fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and lesion pathology.
-
Relapse Studies: After a full course of treatment, a subset of mice can be left untreated for an additional 8-12 weeks to assess the sterilizing activity of the regimen by measuring the proportion of mice with recurring bacterial growth in their organs.
-
Advanced Technique: To accelerate the readout, fluorescent or autoluminescent reporter strains of Mtb can be used in conjunction with in vivo imaging systems (IVIS). This allows for non-invasive, longitudinal monitoring of the bacterial burden within the same animal over time, reducing the number of animals required.
Table 2: Representative In Vivo Efficacy Data for an MptpB Inhibitor
| Animal Model | Mtb Strain | Treatment Group | Duration (weeks) | Lung Log₁₀ CFU Reduction (vs. Control) | Spleen Log₁₀ CFU Reduction (vs. Control) |
|---|---|---|---|---|---|
| Guinea Pig | H37Rv | HRZ (Standard) | 6 | 2.5 | 3.0 |
| Guinea Pig | H37Rv | HRZ + MptpB Inhibitor | 6 | 3.1 | 3.5 |
| Mouse (BALB/c) | MDR-TB | Moxifloxacin | 4 | 1.8 | 2.2 |
| Mouse (BALB/c) | MDR-TB | Moxifloxacin + this compound | 4 | 2.4 | 2.8 |
Note: Data are illustrative based on findings for MptpB inhibitors in combination with standard drugs. HRZ = Isoniazid, Rifampicin, Pyrazinamide.
Conclusion
Assessing the efficacy of a host-directed therapy like this compound requires a tailored approach that differs from the evaluation of traditional bactericidal antibiotics. The protocols outlined here focus on the key strengths of an anti-virulence strategy: its ability to impair intracellular survival and its synergistic potential with existing anti-TB drugs. A successful evaluation will demonstrate a significant reduction in bacterial burden within macrophages and in animal models of infection, particularly when this compound is combined with a standard regimen for drug-resistant tuberculosis. These studies are critical for advancing MptpB inhibitors as a novel and much-needed component of future TB treatment arsenals.
References
Application Notes and Protocols for In Vitro Cell-Based Assays: Evaluating MptpB Inhibitor Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) is a critical virulence factor secreted by Mycobacterium tuberculosis (Mtb) that subverts host immune responses, promoting intracellular survival of the pathogen.[1][2][3][4][5] As such, MptpB has emerged as a promising target for the development of novel anti-tuberculosis therapeutics. A crucial step in the preclinical development of MptpB inhibitors is the assessment of their potential cytotoxicity against host cells to ensure a favorable therapeutic window. This document provides detailed application notes and protocols for a panel of in vitro cell-based assays designed to evaluate the cytotoxicity of MptpB inhibitors. The assays described herein are foundational for establishing the safety profile of candidate compounds.
MptpB contributes to Mtb survival by interfering with host cell signaling pathways, including the NF-κB and MAPK pathways, thereby inhibiting inflammatory responses and apoptosis in macrophages. Therefore, it is essential to utilize cytotoxicity assays that can capture various modes of cell death. This guide details protocols for the MTT assay, which measures metabolic activity; the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity; and apoptosis assays for detecting programmed cell death.
Recommended Cell Lines
The selection of an appropriate cell line is critical for obtaining relevant cytotoxicity data. Macrophage cell lines are particularly relevant for studying MptpB inhibitors, as macrophages are the primary host cells for Mtb. Commonly used cell lines include:
-
RAW264.7: A murine macrophage-like cell line.
-
J774: A murine macrophage-like cell line.
-
THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells.
-
Vero: An epithelial cell line from the African green monkey, often used for general cytotoxicity screening.
-
HepG2: A human liver cancer cell line, useful for assessing potential hepatotoxicity.
Data Presentation: Summary of Quantitative Data
The following tables provide a structured overview of representative quantitative data for MptpB inhibitor cytotoxicity assays. These values should be considered as a starting point, and optimal conditions may vary depending on the specific inhibitor, cell line, and experimental setup.
Table 1: MptpB Inhibitor Cytotoxicity Data from MTT Assay
| Cell Line | Inhibitor (Example) | Concentration Range (µM) | Incubation Time (h) | Endpoint Measurement | Reference |
| THP-1 | Compound 13 | 0 - 181.3 | 72 | Cell Viability (%) | |
| RAW264.7 | Compound C13 | 0 - 29 | 72 | Cell Viability (%) | |
| 3T3-L1 | Actinomycete Extract | Not specified | 48 | Absorbance at 570 nm | |
| Jurkat T Cells | PTP Inhibitors | Up to 40 | 48 | Absorbance |
Table 2: MptpB Inhibitor Cytotoxicity Data from LDH Assay
| Cell Line | Inhibitor (Example) | Concentration Range (µM) | Incubation Time (h) | Endpoint Measurement | Reference |
| Various | General Cytotoxic Compounds | Variable | 24 - 72 | LDH Release (%) | |
| CHO-K1 | General Compounds | Variable | User-defined | Absorbance at 490 nm |
Table 3: Apoptosis Assay Parameters for MptpB Inhibitors
| Cell Line | Assay Type | Inhibitor (Example) | Incubation Time (h) | Endpoint Measurement | Reference |
| RAW264.7 | Caspase-3 Activity | MptpB expression | 24 | Cleaved Caspase-3 levels | |
| RAW264.7 | Annexin V/7-AAD | MptpB expression | 24 | % Apoptotic Cells | |
| HeLa | pSIVA-IANBD/PI | Staurosporine (inducer) | Real-time | Fluorescent Signal | |
| Jurkat | Caspase FLICA | Various inducers | Variable | % Caspase-positive cells |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
MptpB inhibitor stock solution
-
Solubilization solution (e.g., 0.04 N HCl in isopropanol, or DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubate overnight at 37°C, 5% CO₂.
-
Prepare serial dilutions of the MptpB inhibitor in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in a humidified atmosphere at 37°C.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH released into the culture medium is proportional to the number of lysed cells.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Cell culture medium
-
MptpB inhibitor stock solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of the MptpB inhibitor and vehicle control for the desired time.
-
Set up controls as per the kit manufacturer's instructions, which typically include:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer)
-
Background control (medium only)
-
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture provided in the kit to each well.
-
Incubate at room temperature for the time specified in the kit protocol (usually 30-60 minutes), protected from light.
-
Add the stop solution from the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.
Apoptosis Assays
Apoptosis, or programmed cell death, can be assessed through various methods that detect key events in the apoptotic cascade.
Caspases are a family of proteases that are activated during apoptosis. This assay measures the activity of specific caspases, such as caspase-3, which is a key executioner caspase.
Materials:
-
Caspase activity assay kit (e.g., Caspase-3 colorimetric or fluorometric assay kit)
-
Cell culture medium
-
MptpB inhibitor stock solution
-
6-well or 12-well plates
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Seed cells in appropriate culture plates and treat with MptpB inhibitors as described previously.
-
After incubation, harvest the cells and prepare cell lysates according to the kit's protocol.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay) to each well.
-
Incubate the plate at 37°C for the time recommended in the protocol.
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. This assay is often performed in conjunction with a viability dye like 7-AAD or propidium iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) apoptosis detection kit
-
Flow cytometer
-
Cell culture medium
-
MptpB inhibitor stock solution
-
6-well plates
Protocol:
-
Seed and treat cells with MptpB inhibitors as described above.
-
Harvest the cells by gentle trypsinization or scraping.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add fluorescently labeled Annexin V and a viability dye (e.g., 7-AAD or PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Visualization of Pathways and Workflows
Caption: MptpB signaling pathway in host macrophages.
Caption: Experimental workflow for cytotoxicity testing.
References
- 1. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of MptpB in Phagosome Maturation using MptpB-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated arsenal of virulence factors to survive and replicate within host macrophages. One such critical factor is the secreted protein tyrosine phosphatase B (MptpB), which plays a pivotal role in subverting the host's innate immune response. MptpB interferes with key signaling pathways within the macrophage, ultimately leading to the arrest of phagosome maturation and promoting bacterial persistence.[1][2][3] This application note provides a comprehensive guide for utilizing MptpB-IN-2, a potent and specific inhibitor of MptpB, to investigate the mechanisms of phagosome maturation in Mtb-infected macrophages. The following protocols and data presentation formats are designed to facilitate the study of MptpB's role in pathogenesis and to aid in the development of novel anti-tubercular therapeutics.
Mechanism of Action of MptpB and Rationale for Inhibition
MptpB is secreted by Mtb into the cytoplasm of infected macrophages, where it disrupts normal cellular signaling.[3][4] Its primary function is to dephosphorylate host cell proteins, thereby altering their activity and downstream signaling cascades. Key pathways targeted by MptpB include:
-
MAPK and NF-κB Signaling: MptpB has been shown to hamper the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, such as Erk1/2, p38, and p65. This inhibition leads to a dampened inflammatory response, including reduced production of crucial cytokines like IL-1β and IL-6.
-
Phosphoinositide Metabolism: MptpB exhibits phosphatase activity towards phosphoinositides (PIs), such as phosphatidylinositol 3-phosphate (PI3P). PIs are critical for the recruitment of effector proteins that mediate the fusion of phagosomes with lysosomes. By dephosphorylating PIs on the phagosomal membrane, MptpB is thought to directly inhibit phagosome maturation.
-
Inhibition of Apoptosis: MptpB can also suppress macrophage apoptosis, a host defense mechanism to eliminate infected cells.
By inhibiting MptpB with a specific small molecule inhibitor like this compound, researchers can reverse these effects, restore the macrophage's ability to kill intracellular mycobacteria, and dissect the specific contributions of MptpB to virulence.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables present hypothetical, yet plausible, quantitative data illustrating the expected effects of this compound on infected macrophages. These tables are intended to serve as a template for organizing and presenting experimental results.
Table 1: Effect of this compound on Intracellular Survival of M. tuberculosis in Macrophages
| Treatment Group | Concentration (µM) | Intracellular CFU/mL (48h post-infection) | Percent Survival (%) |
| Untreated Control | 0 | 1.5 x 10^6 | 100 |
| This compound | 1 | 9.8 x 10^5 | 65.3 |
| This compound | 5 | 4.2 x 10^5 | 28.0 |
| This compound | 10 | 1.1 x 10^5 | 7.3 |
| Vehicle Control (DMSO) | 0.1% | 1.4 x 10^6 | 93.3 |
Table 2: Quantification of Phagosome-Lysosome Fusion using this compound
| Treatment Group | Concentration (µM) | Percentage of Co-localization (Mtb-GFP and LysoTracker Red) |
| Untreated Control | 0 | 25% |
| This compound | 1 | 45% |
| This compound | 5 | 68% |
| This compound | 10 | 85% |
| Vehicle Control (DMSO) | 0.1% | 27% |
Table 3: Measurement of Phagosomal Acidification in the Presence of this compound
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity of LysoSensor Green DND-189 |
| Untreated Control | 0 | 1500 |
| This compound | 1 | 2800 |
| This compound | 5 | 4500 |
| This compound | 10 | 6200 |
| Vehicle Control (DMSO) | 0.1% | 1550 |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on phagosome maturation in infected macrophages.
Protocol 1: Intracellular Survival Assay
Objective: To determine the effect of this compound on the survival of M. tuberculosis within macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
M. tuberculosis strain (e.g., H37Rv)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
0.1% Triton X-100 in PBS
-
7H10 agar plates
-
Sterile water
Procedure:
-
Macrophage Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Bacterial Preparation: Grow M. tuberculosis to mid-log phase. Prepare a single-cell suspension of bacteria in complete medium without antibiotics.
-
Infection: Infect the macrophage monolayers with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage ratio) for 4 hours.
-
Removal of Extracellular Bacteria: After the infection period, wash the cells three times with warm PBS to remove extracellular bacteria.
-
Inhibitor Treatment: Add fresh complete medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) to the infected cells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, aspirate the medium and lyse the macrophages with 0.1% Triton X-100 in PBS for 10 minutes.
-
Plating and Enumeration: Prepare serial dilutions of the cell lysates in sterile water and plate on 7H10 agar plates. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the number of colony-forming units (CFU) on the plates to determine the number of viable intracellular bacteria. Calculate the percent survival relative to the untreated control.
Protocol 2: Phagosome-Lysosome Fusion Assay
Objective: To visualize and quantify the co-localization of mycobacteria-containing phagosomes with lysosomes in macrophages treated with this compound.
Materials:
-
Macrophage cell line
-
GFP-expressing M. tuberculosis
-
Complete cell culture medium
-
This compound
-
DMSO
-
LysoTracker Red DND-99
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed macrophages on glass coverslips in a 24-well plate and allow them to adhere.
-
Infection: Infect macrophages with GFP-expressing M. tuberculosis at an MOI of 10 for 2 hours.
-
Removal of Extracellular Bacteria: Wash the cells three times with warm PBS.
-
Inhibitor Treatment: Add fresh medium with this compound or DMSO and incubate for the desired time (e.g., 24 hours).
-
Lysosome Staining: One hour before the end of the incubation, add LysoTracker Red DND-99 to the medium at the manufacturer's recommended concentration.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Mounting: Wash the coverslips with PBS and mount them on glass slides using mounting medium with DAPI.
-
Imaging and Analysis: Visualize the cells using a confocal microscope. Capture images of the GFP (mycobacteria), Red (lysosomes), and DAPI (nuclei) channels. Quantify the percentage of GFP-positive phagosomes that co-localize with LysoTracker Red signal in at least 50 cells per condition.
Protocol 3: Phagosomal Acidification Assay
Objective: To measure the pH of mycobacteria-containing phagosomes in macrophages treated with this compound.
Materials:
-
Macrophage cell line
-
M. tuberculosis
-
Complete cell culture medium
-
This compound
-
DMSO
-
LysoSensor Green DND-189
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding and Infection: Follow steps 1-4 from Protocol 1.
-
Inhibitor Treatment: Add fresh medium containing this compound or DMSO and incubate for 24 hours.
-
Probe Loading: Two hours before the end of the incubation, add LysoSensor Green DND-189 to the medium at the manufacturer's recommended concentration. This probe's fluorescence intensity increases in acidic environments.
-
Measurement:
-
Fluorometer: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorometer with appropriate excitation and emission wavelengths.
-
Microscopy: Visualize the cells using a fluorescence microscope and quantify the mean fluorescence intensity of the phagosomal compartments.
-
-
Data Analysis: Compare the fluorescence intensity between the different treatment groups. An increase in fluorescence intensity indicates a more acidic phagosomal environment.
Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Medium throughput protocol for genome-based quantification of intracellular mycobacterial loads and macrophage survival during in vitro infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gentamicin Protection Assay to Determine Bacterial Survival within Macrophages [bio-protocol.org]
- 3. Gentamicin Protection Assay to Determine Bacterial Survival within Macrophages [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Purification of MptpB-IN-2 for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis and purification of MptpB-IN-2, a selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). MptpB is a critical virulence factor secreted by Mycobacterium tuberculosis that subverts host immune responses, making it a promising target for novel anti-tuberculosis therapeutics. This compound, also identified as compound 20 in some literature, has demonstrated significant inhibitory activity against MptpB.[1] This protocol outlines a plausible synthetic route based on the Hurd-Mori 1,2,3-thiadiazole synthesis, followed by detailed purification and characterization procedures. Additionally, this document includes information on the mechanism of action of MptpB and its inhibitors, presented through diagrams and summary tables to facilitate its use in a research setting.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes virulence factors to survive within host macrophages. One such key factor is the protein tyrosine phosphatase MptpB. MptpB disrupts host cell signaling pathways, thereby inhibiting the host's natural immune response and promoting bacterial persistence. Specifically, MptpB has been shown to dephosphorylate key signaling lipids and proteins involved in phagolysosome maturation and inflammatory responses. Inhibition of MptpB can restore the host's ability to eradicate the bacteria.
This compound is a potent and selective inhibitor of MptpB. Understanding its synthesis and having access to a pure compound is crucial for advancing research into novel anti-tubercular drugs. This application note provides a comprehensive guide for the laboratory-scale synthesis and purification of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Phosphatase | IC50 (μM) |
| MptpB | 0.64[1] |
| MptpA | 4.06[1] |
| PTP1B (human) | 4.14[1] |
Table 2: Antitubercular Activity of this compound
| Strain | MIC (μM) |
| Mtb H37Rv | 64.9[1] |
Signaling Pathway and Mechanism of Action
MptpB exerts its virulence by dephosphorylating host cell substrates, thereby interfering with critical signaling pathways that govern the immune response to infection. One of the key mechanisms of MptpB is the disruption of the host's ability to eliminate intracellular mycobacteria through phagocytosis. MptpB can dephosphorylate phosphoinositides, which are crucial for the maturation of phagosomes into bactericidal phagolysosomes. By inhibiting this process, MptpB allows the mycobacteria to survive and replicate within the macrophage.
Furthermore, MptpB has been shown to modulate host inflammatory responses by interfering with signaling cascades such as the MAPK (mitogen-activated protein kinase) and NF-κB pathways. For instance, MptpB can suppress the production of pro-inflammatory cytokines like IL-6 by downregulating the ERK1/2 signaling pathway. MptpB inhibitors, like this compound, are designed to block the active site of the enzyme, preventing it from binding to and dephosphorylating its substrates. This restores the normal signaling pathways, enhancing the macrophage's ability to clear the infection.
Caption: MptpB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The synthesis of this compound, 5-(2,4-dichlorophenyl)-4-(4-hydroxyphenyl)-1,2,3-thiadiazole, can be achieved through a multi-step process. A plausible and widely used method for the formation of the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis, which involves the cyclization of a hydrazone with thionyl chloride.
Caption: Experimental workflow for the synthesis and purification of this compound.
Step 1: Synthesis of 2,4-dichlorobenzaldehyde (4-hydroxyphenyl)hydrazone (Intermediate)
This step involves the condensation reaction between 2,4-dichlorobenzaldehyde and (4-hydroxyphenyl)hydrazine to form the corresponding hydrazone.
Materials:
-
2,4-Dichlorobenzaldehyde
-
(4-Hydroxyphenyl)hydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve (4-hydroxyphenyl)hydrazine hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water.
-
In a separate flask, dissolve an equimolar amount of 2,4-dichlorobenzaldehyde in ethanol.
-
Add the ethanolic solution of the aldehyde dropwise to the aqueous solution of the hydrazine salt with constant stirring at room temperature.
-
A precipitate should form upon addition. Continue stirring for 2-4 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete, collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the crude hydrazone in a vacuum oven at a low temperature.
Purification of the Hydrazone:
-
Recrystallization is a common method for purifying hydrazones.
-
Dissolve the crude hydrazone in a minimum amount of a hot solvent such as ethanol, methanol, or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Step 2: Synthesis of 5-(2,4-dichlorophenyl)-4-(4-hydroxyphenyl)-1,2,3-thiadiazole (this compound)
This step utilizes the Hurd-Mori reaction for the cyclization of the purified hydrazone to the final 1,2,3-thiadiazole product.
Materials:
-
Purified 2,4-dichlorobenzaldehyde (4-hydroxyphenyl)hydrazone
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the purified hydrazone in anhydrous DCM or dioxane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride (approximately 2-3 equivalents) dropwise to the stirred suspension. The reaction is exothermic and will likely evolve HCl gas, so proper ventilation is essential.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.
-
Extract the aqueous mixture with an organic solvent such as DCM or ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound:
-
Purification is typically achieved by column chromatography on silica gel.
-
The crude product is dissolved in a minimum amount of a suitable solvent (e.g., DCM) and loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined and the solvent is evaporated under reduced pressure to yield the purified this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compound and the intermediate hydrazone. The spectra should be consistent with the expected chemical shifts and coupling constants for the aromatic and heterocyclic protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, which should match the calculated molecular weight of this compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is a corrosive and toxic reagent and should be handled with extreme care. It reacts violently with water.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed, albeit constructed, protocol for the synthesis and purification of the MptpB inhibitor, this compound, for research applications. By following these guidelines, researchers can obtain a high-purity compound for use in studies aimed at understanding the role of MptpB in Mycobacterium tuberculosis pathogenesis and for the development of novel anti-tuberculosis therapies. The provided diagrams and data tables offer a quick reference for the compound's activity and its mechanism of action.
References
Application of MptpB Inhibitors in Studying Host-Pathogen Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated arsenal of virulence factors to survive and replicate within host macrophages. One such critical factor is the secreted protein tyrosine phosphatase B (MptpB). MptpB is secreted by Mtb into the host cell cytosol, where it manipulates host signaling pathways to create a permissive environment for the pathogen.[1][2][3] Specifically, MptpB has been shown to interfere with key immune signaling cascades, including the NF-κB and MAPK pathways, while activating pro-survival pathways like Akt.[4][5] This subversion of host signaling ultimately inhibits the production of inflammatory cytokines and prevents apoptosis of the infected macrophage, thereby promoting mycobacterial persistence. The absence of a human orthologue makes MptpB an attractive therapeutic target.
The development of potent and selective MptpB inhibitors has provided researchers with powerful chemical tools to dissect the intricate interactions between Mycobacterium tuberculosis and its host. These inhibitors serve not only as potential anti-tubercular agents but also as molecular probes to elucidate the precise roles of MptpB in pathogenesis. This document provides detailed application notes and experimental protocols for utilizing MptpB inhibitors to study host-pathogen interactions.
Application Notes
The primary application of MptpB inhibitors in the context of host-pathogen interactions is to reverse the manipulative effects of MptpB on host cell signaling, thereby restoring the host's innate ability to control and clear mycobacterial infection.
Key Applications:
-
Elucidating the Role of MptpB in Intracellular Survival: By inhibiting MptpB activity, researchers can assess its importance for mycobacterial survival within macrophages. A significant reduction in intracellular bacterial load in the presence of an inhibitor provides direct evidence for the role of MptpB as a virulence factor.
-
Investigating Host Signaling Pathway Modulation: MptpB inhibitors can be used to study how MptpB alters host signaling. For example, researchers can treat infected macrophages with an inhibitor and measure the phosphorylation status of key signaling proteins (e.g., Erk1/2, p38, Akt) or the production of downstream cytokines (e.g., IL-6, IL-1β).
-
Assessing Therapeutic Potential: The efficacy of MptpB inhibitors can be evaluated in various models, from in vitro macrophage infections to in vivo animal models of tuberculosis. These studies are crucial for the development of new anti-tubercular drugs that target virulence rather than bacterial viability directly.
-
Synergy with Existing Antibiotics: MptpB inhibitors can be tested in combination with current anti-tuberculosis drugs to assess potential synergistic effects. By weakening the bacterium's defense against the host immune system, these inhibitors may enhance the efficacy of conventional antibiotics.
Quantitative Data Summary
The following tables summarize the efficacy of various MptpB inhibitors from published studies.
Table 1: In Vitro Efficacy of MptpB Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell-Based Assay | Effect | Reference |
| L01-Z08 | mPTPB | 38 | Mtb-infected J774A.1 macrophages | Potent anti-Mtb activity | |
| I-A09 | mPTPB | 1260 | Mtb-infected macrophages | Reverses altered host immune responses and prevents Mtb growth | |
| Compound 13 | MptpB | N/A | BCG-infected J774 macrophages | Up to 87% reduction in intracellular mycobacterial burden | |
| Isoxazole-based compounds | MptpB | ~7000 | Mycobacterium-infected macrophages | Substantially reduce mycobacterial survival | |
| L335-M34 | mPTPA | 160 | Mtb-infected macrophages | Markedly decreased bacterial load |
Table 2: In Vivo Efficacy of MptpB Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Outcome | Reference |
| Compound 13 | Guinea Pig (acute and chronic infection) | Monotherapy | Significantly reduces infection burden and improves pathology | |
| L01-Z08 | Guinea Pig (chronic infection) | 20 mg/kg, single dose | Plasma levels maintained above IC50 for 12-24 hours | |
| L335-M34 & L01-Z08 Combination | Guinea Pig (chronic infection) | In combination with HRZ | Modest synergy in reducing lung bacillary burden |
Experimental Protocols
Protocol 1: In Vitro MptpB Enzymatic Assay
This protocol is for determining the in vitro inhibitory activity of compounds against purified MptpB enzyme.
Materials:
-
Purified recombinant MptpB enzyme
-
Assay buffer: 50 mM Tris, 50 mM BisTris, 100 mM sodium acetate, pH 7.0
-
p-nitrophenyl phosphate (pNPP) as substrate
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing 0.5 µg of purified MptpB protein in the assay buffer.
-
Add the test compounds at various concentrations to the wells. Include a DMSO-only control.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding pNPP to a final concentration of 2.5 mM.
-
Incubate the plate at 25°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding a suitable quenching agent, if necessary.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Macrophage Infection Assay
This protocol details the procedure for assessing the efficacy of MptpB inhibitors in reducing mycobacterial survival within macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or J774A.1)
-
Mycobacterium strain (e.g., M. bovis BCG or M. tuberculosis H37Rv)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MptpB inhibitor dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H10 agar plates
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 5 x 10^4 cells per well and incubate overnight to allow for adherence.
-
Infection:
-
Prepare a single-cell suspension of the mycobacterial strain.
-
Remove the culture medium from the macrophages and infect the cells with the mycobacteria at a Multiplicity of Infection (MOI) of 1:1.
-
Incubate for 4 hours to allow for phagocytosis.
-
-
Inhibitor Treatment:
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
Add fresh culture medium containing the MptpB inhibitor at the desired concentrations. Include a DMSO-only control.
-
-
Incubation: Incubate the infected and treated cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and CFU Enumeration:
-
After incubation, wash the cells with PBS.
-
Lyse the macrophages by adding lysis buffer to each well and incubating for 10 minutes.
-
Prepare serial dilutions of the cell lysates in PBS.
-
Plate the dilutions onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of Colony Forming Units (CFUs) to determine the intracellular bacterial load.
-
-
Data Analysis: Compare the CFU counts from inhibitor-treated wells to the DMSO control to determine the percentage reduction in mycobacterial survival.
Protocol 3: In Vivo Efficacy in a Guinea Pig Model of Tuberculosis
This protocol provides a general framework for evaluating the in vivo efficacy of MptpB inhibitors. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Female outbred Hartley Duncan Guinea Pigs (~400 g)
-
Mycobacterium tuberculosis H37Rv
-
MptpB inhibitor formulated for oral or parenteral administration
-
Aerosol exposure chamber for infection
-
Appropriate caging and biosafety facilities for housing infected animals
-
Materials for necropsy and tissue homogenization
-
7H10 agar plates
Procedure:
-
Infection:
-
Infect guinea pigs with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
-
Treatment:
-
Acute Model: Begin treatment with the MptpB inhibitor one day post-infection and continue for a specified duration (e.g., 4 weeks).
-
Chronic Model: Allow the infection to establish for 4-6 weeks before initiating treatment with the MptpB inhibitor.
-
Administer the inhibitor at a predetermined dose and frequency (e.g., once daily oral gavage). Include a vehicle control group.
-
-
Monitoring: Monitor the animals for clinical signs of disease and body weight throughout the experiment.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Perform necropsy and aseptically remove the lungs and spleens.
-
Homogenize the tissues in PBS.
-
Plate serial dilutions of the tissue homogenates onto 7H10 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the CFUs to determine the bacterial burden in the lungs and spleens.
-
Compare the bacterial loads between the inhibitor-treated and vehicle control groups to assess the in vivo efficacy of the inhibitor.
-
Histopathological analysis of lung tissue can also be performed to assess the impact of treatment on disease pathology.
-
Visualizations
Caption: MptpB signaling pathway in macrophages.
Caption: Workflow for macrophage infection assay.
Caption: Logic of MptpB inhibition.
References
- 1. MptpB, a virulence factor from Mycobacterium tuberculosis, exhibits triple-specificity phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficacy of MptpB-IN-2 in cell culture experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low efficacy with the MptpB inhibitor, MptpB-IN-2, in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimental outcomes.
Troubleshooting Guide: Low Efficacy of this compound
This guide addresses common issues that can lead to the reduced effectiveness of this compound in cell culture.
| Question | Possible Cause | Recommended Solution |
| 1. My this compound shows little to no effect on mycobacterial survival in macrophages. What should I check first? | Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the intracellular MptpB enzyme. | - Consult IC50 Values: Refer to the provided tables for known IC50 values of similar MptpB inhibitors. While the exact IC50 for this compound may vary, these provide a starting point. - Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and infection model. Test a range of concentrations (e.g., 1 µM to 50 µM).[1][2] |
| Solubility Issues: this compound, as a benzofuran salicylic acid derivative, may have poor aqueous solubility, leading to precipitation in cell culture media.[3][4] | - Check for Precipitate: Visually inspect the culture medium for any signs of precipitation after adding this compound. - Optimize DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as high as your cells can tolerate (typically <0.5%) to maintain solubility.[4] - Use of Pluronic F-127: Consider using a non-ionic surfactant like Pluronic F-127 to improve solubility. | |
| 2. I don't observe the expected changes in host cell signaling pathways (e.g., p-ERK, p-p38) after treatment with this compound. | Timing of Analysis: The signaling events may be transient. You might be missing the optimal time window for analysis. | - Time-Course Experiment: Perform a time-course experiment, treating the cells with this compound and lysing them at different time points (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the peak of the signaling change. |
| Inactive Inhibitor: The this compound stock solution may have degraded. | - Proper Storage: Ensure the inhibitor is stored correctly (typically at -20°C or -80°C in a desiccated environment). - Fresh Stock: Prepare a fresh stock solution of this compound. | |
| 3. The inhibitor appears to be cytotoxic to my macrophages. | High Concentration: The concentration of this compound used may be toxic to the host cells. | - Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your specific macrophage cell line. |
| DMSO Toxicity: The concentration of the vehicle (DMSO) may be too high. | - Vehicle Control: Always include a vehicle control (DMSO alone) at the same concentration used for the inhibitor treatment. - Lower DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains inhibitor solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MptpB and its inhibitor this compound?
A1: Mycobacterium tuberculosis secretes the protein tyrosine phosphatase B (MptpB) into the cytoplasm of infected host macrophages. MptpB disrupts host cell signaling pathways to promote mycobacterial survival. Specifically, it can dephosphorylate and inactivate key signaling proteins like ERK1/2 and p38 MAP kinases, which are involved in the pro-inflammatory response. It also activates the pro-survival Akt pathway, inhibiting macrophage apoptosis. This compound is a small molecule inhibitor designed to block the catalytic activity of MptpB, thereby restoring the host's natural anti-mycobacterial defenses.
Q2: What are the expected downstream effects of successful this compound treatment in a macrophage infection model?
A2: Successful inhibition of MptpB by this compound should lead to:
-
Reduced intracellular mycobacterial survival: This can be quantified by a colony-forming unit (CFU) assay.
-
Increased phosphorylation of ERK1/2 and p38: This can be observed via Western blotting.
-
Decreased phosphorylation of Akt: This indicates a reduction in the pro-survival signaling.
-
Increased macrophage apoptosis: This can be measured by assays such as TUNEL or caspase activity assays.
Q3: Can this compound be used in combination with other anti-tuberculosis drugs?
A3: Yes, studies on other MptpB inhibitors have shown that they can enhance the efficacy of first-line anti-tuberculosis drugs like isoniazid and rifampicin. Combining this compound with conventional antibiotics could be a promising strategy to shorten treatment duration and combat drug resistance.
Q4: Are there known off-target effects of MptpB inhibitors?
A4: While MptpB is an attractive target due to the lack of a close human homolog, off-target effects are always a possibility with small molecule inhibitors. It is crucial to assess the inhibitor's selectivity against a panel of human phosphatases if this information is not already available. Unexplained cytotoxicity or unexpected signaling changes could indicate off-target activity.
Quantitative Data Summary
The following tables summarize key quantitative data for various MptpB inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of Selected MptpB Inhibitors
| Inhibitor | Chemical Class | MptpB IC50 (µM) | Selectivity over hPTP1B | Reference |
| I-A09 | Benzofuran salicylic acid | 1.26 | >10-fold | |
| Compound 1 | Isoxazole-based | < 10 (Ki = 1.5 µM) | - | |
| Compound 12 | 4,5-Diarylisoxazole-3-carboxylic acid | 0.4 | ~900-fold | |
| Compound 4g | 6-Hydroxy-benzofuran-5-carboxylic acid | 0.038 | >50-fold | |
| L01-Z08 | Benzofuran-salicylate derivative | 0.038 | High |
Table 2: Cellular Efficacy of Selected MptpB Inhibitors in Macrophage Infection Models
| Inhibitor | Cell Line | Mycobacterial Strain | Effective Concentration (µM) | Reduction in Bacterial Burden | Reference |
| Compound 1 & 16 | J774A.1 | M. tuberculosis Erdman | 10 | Significant reduction after 7 days | |
| Compound 13 | J774 | M. bovis BCG | 5 - 20 | Up to 84% | |
| Compound 13 | THP-1 | M. tuberculosis H37Rv | 10 - 20 | Up to 63% | |
| Various | J774 | M. bovis BCG | 80 | 81-87% after 72h | |
| C13 | Macrophages | M. tuberculosis | Not specified | Significant reduction |
Experimental Protocols
Protocol 1: Macrophage Infection and Intracellular Survival Assay (CFU Determination)
This protocol outlines the procedure for infecting macrophages with Mycobacterium tuberculosis and assessing the effect of this compound on bacterial survival.
-
Macrophage Seeding: Seed macrophages (e.g., RAW264.7 or THP-1) in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Bacterial Preparation: Grow M. tuberculosis to mid-log phase. Wash the bacteria and resuspend in antibiotic-free cell culture medium. Clumps can be broken up by passing the suspension through a syringe with a 27-gauge needle.
-
Infection: Infect the macrophage monolayer at a Multiplicity of Infection (MOI) of 1 to 10 for 4 hours.
-
Removal of Extracellular Bacteria: After the infection period, wash the cells three times with pre-warmed PBS to remove extracellular bacteria. Then, add fresh culture medium containing a low concentration of an aminoglycoside antibiotic (e.g., 50 µg/mL gentamicin or 200 µg/mL amikacin) for 1-2 hours to kill any remaining extracellular bacteria.
-
Inhibitor Treatment: Wash the cells again and add fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the infected cells for the desired period (e.g., 24, 48, 72 hours).
-
Cell Lysis: At each time point, wash the cells with PBS and then lyse the macrophages with 0.1% Triton X-100 or sterile water to release the intracellular bacteria.
-
CFU Plating: Prepare serial dilutions of the cell lysate in a suitable broth (e.g., 7H9). Plate the dilutions on 7H10 or 7H11 agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per well.
Protocol 2: Western Blot Analysis of Phosphorylated ERK and p38
This protocol describes how to assess the phosphorylation status of key MAP kinases following this compound treatment.
-
Cell Treatment: Seed macrophages in a 6-well plate. Once confluent, treat the cells with this compound or vehicle control for the desired time. If studying infection, infect the cells as described in Protocol 1 before adding the inhibitor.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and phospho-p38 (p-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and total p38.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol details how to evaluate the potential toxicity of this compound on macrophages.
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
MptpB Signaling Pathway in Macrophages
Caption: MptpB subverts host signaling to promote mycobacterial survival.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound efficacy in macrophages.
Troubleshooting Logic Flowchart
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
MptpB-IN-2 Technical Support Center: Optimizing Solubility for In Vivo Success
Welcome to the technical support center for MptpB-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for successful in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor that promotes the survival of the bacteria within host macrophages. By inhibiting MptpB, this compound can impair bacterial survival, making it a promising candidate for tuberculosis treatment.
Like many small molecule inhibitors, particularly those with heterocyclic scaffolds such as isoxazoles, this compound may exhibit poor aqueous solubility. This can lead to low bioavailability when administered orally, limiting its efficacy in in vivo models of tuberculosis. Optimizing the formulation to improve solubility is therefore a critical step in preclinical development.
Q2: Are there any known successful formulations for MptpB inhibitors for oral administration in vivo?
Yes. While a specific formulation for this compound has not been detailed in all publications, a successful oral formulation has been described for other MptpB inhibitors, L01-Z08 and L335-M34, in a guinea pig model of tuberculosis. The inhibitors were suspended in a palatable mixture designed to improve voluntary ingestion and stability.[1] This formulation can serve as an excellent starting point for this compound.
Q3: What are the general approaches to improve the solubility of a compound like this compound?
For poorly soluble compounds, several strategies can be employed to enhance solubility for in vivo studies. These can be broadly categorized as:
-
Co-solvents: Using a mixture of solvents, such as water-miscible organic solvents (e.g., DMSO, PEG 400), to increase the drug's solubility in the final formulation.
-
pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can increase solubility.
-
Surfactants and Emulsifiers: These agents can form micelles or emulsions that encapsulate the drug, increasing its apparent solubility in aqueous media.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug molecule, thereby increasing its solubility.
-
Solid Dispersions: Dispersing the drug in a solid carrier matrix at a molecular level to improve its dissolution rate and solubility.
Q4: Is there any available data on the solubility of this compound or related compounds?
A closely related compound, referred to as "compound 13" in the literature (and also available commercially as MptpB-IN-1), has been reported to have "very good kinetic solubility (200 μM)".[2] This suggests that while it may not be highly soluble, it has a reasonable starting solubility that can likely be enhanced with appropriate formulation strategies. A new series of MptpB inhibitors, from which compound 13 was derived, was also described as having "good solubility".[2][3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution(s) |
| Compound precipitates out of solution during formulation preparation. | The solubility limit of this compound in the chosen vehicle has been exceeded. | 1. Decrease the concentration: Try preparing a more dilute formulation. 2. Optimize the vehicle: Experiment with different co-solvents, surfactants, or pH adjustments as outlined in the protocols below. 3. Gentle heating and sonication: Warming the vehicle and using an ultrasonic bath can help dissolve the compound, as suggested for the related MptpB-IN-1.[4] |
| Poor or variable drug exposure in animal studies after oral gavage. | - Low solubility leading to poor absorption. - Compound crashing out of solution in the gastrointestinal tract. - Instability of the formulation. | 1. Improve the formulation: Employ more advanced formulation strategies like self-emulsifying drug delivery systems (SEDDS) or solid dispersions. 2. Particle size reduction: Micronization of the compound can increase the surface area for dissolution. 3. Evaluate formulation stability: Ensure the compound remains in solution or suspension over the duration of the study. |
| Difficulty in achieving a homogenous suspension. | The compound has poor wettability or is agglomerating. | 1. Use a wetting agent: Incorporate a small amount of a surfactant (e.g., Tween 80) into your vehicle. 2. Trituration: Gradually add the vehicle to the compound powder while triturating with a mortar and pestle to create a smooth paste before final dilution. |
Quantitative Data Summary
| Compound | Description | Solubility Data | Bioavailability | Reference |
| MptpB-IN-1 ("compound 13") | A potent and orally active MptpB inhibitor, structurally related to this compound. | Kinetic solubility: 200 μM | Orally bioavailable in guinea pigs. | |
| A series of isoxazole-based MptpB inhibitors | Precursors to "compound 13". | Described as having "good solubility". | Poor in vivo bioavailability (<13%) in guinea pigs prior to optimization. | |
| L01-Z08 and L335-M34 | MptpB and MptpA inhibitors. | Not explicitly stated, but formulated as a suspension for oral dosing. | Showed good oral bioavailability and half-life in guinea pigs. |
Experimental Protocols
Protocol 1: Basic Suspension Formulation for Oral Gavage (Based on Dutta et al., 2016)
This protocol is adapted from a successful formulation used for the MptpB inhibitors L01-Z08 and L335-M34.
Materials:
-
This compound powder
-
100% pure canned pumpkin
-
Vitamin C (ascorbic acid)
-
Commercial lactobacillus supplement (e.g., Lactinex®)
-
Sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated oral gavage needles
Procedure:
-
Prepare the vehicle:
-
Weigh out the required amount of canned pumpkin to make a 20% (wt/vol) solution in sterile water. For example, to make 10 mL of vehicle, use 2 g of pumpkin and bring the final volume to 10 mL with sterile water.
-
Add Vitamin C to a final concentration of 50 mg/kg of the animal's mean body weight.
-
Add the lactobacillus supplement according to the manufacturer's recommendations.
-
Mix thoroughly using a stir plate until a homogenous suspension is formed.
-
-
Prepare the this compound suspension:
-
Calculate the required amount of this compound for your desired dose and number of animals.
-
Weigh the this compound powder and place it in a mortar.
-
Add a small amount of the prepared vehicle to the powder and triturate to form a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle while continuing to mix.
-
Transfer the suspension to a suitable container and stir continuously using a magnetic stir bar while drawing up individual doses to ensure homogeneity.
-
-
Administration:
-
Administer the suspension to the animals via oral gavage at the desired volume.
-
Protocol 2: Solubilization using a Co-solvent System (General Protocol)
This protocol provides a general method for preparing a solution of this compound for in vivo studies using a co-solvent system. Note: The final concentration of organic solvents should be kept to a minimum and be verified as safe for the animal model being used.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline or sterile water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution in DMSO:
-
Weigh the required amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate until the compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
-
Prepare the final dosing solution:
-
For a typical formulation, a combination of DMSO, PEG 400, and saline can be used. A common ratio to start with is 10% DMSO, 40% PEG 400, and 50% saline.
-
First, add the required volume of the DMSO stock solution to the PEG 400 and vortex to mix.
-
Slowly add the saline to the DMSO/PEG 400 mixture while continuously vortexing to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent ratios or lower the final concentration of this compound.
-
Visualizations
Signaling Pathway of MptpB in Host Macrophages
Caption: MptpB signaling pathway in the host macrophage and the inhibitory action of this compound.
Experimental Workflow for Formulation Development
Caption: A logical workflow for developing and optimizing an oral formulation for this compound.
References
Addressing MptpB-IN-2 instability in long-term experiments
Welcome to the technical support center for MptpB-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly the compound's potential instability in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). MptpB is a crucial virulence factor secreted by the bacterium into the host macrophage.[1][2] It promotes mycobacterial survival by dephosphorylating host cell proteins and lipids, thereby disrupting the host's innate immune response.[3][4] Specifically, MptpB has been shown to interfere with signaling pathways involving ERK1/2, p38, and Akt, leading to reduced production of pro-inflammatory cytokines like IL-6 and inhibition of macrophage apoptosis.[3] By inhibiting MptpB, this compound aims to restore these host defense mechanisms, allowing for the clearance of the intracellular bacteria.
Q2: My this compound solution appears cloudy or has visible precipitate after dilution in cell culture media. What should I do?
This is a common issue related to the low aqueous solubility of many small molecule inhibitors. The "instability" observed is often due to precipitation rather than chemical degradation. Here are some steps to address this:
-
Optimize Dilution: Avoid "solvent shock" by performing a stepwise dilution. First, create an intermediate dilution of your concentrated DMSO stock in a small volume of pre-warmed (37°C) culture medium. Mix gently and then add this to the final volume of your experimental medium.
-
Check Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Ensure your dilution scheme does not exceed the tolerance of your specific cell line. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Determine Maximum Soluble Concentration: Before a long-term experiment, it is advisable to determine the maximum soluble concentration of this compound in your specific cell culture medium. This can be done by preparing serial dilutions and visually inspecting for precipitation after incubation at 37°C for a relevant time period.
Q3: I am observing high cytotoxicity in my host cells. How can I be sure this is not an off-target effect of this compound?
Differentiating between on-target anti-mycobacterial effects and off-target host cell toxicity is critical.
-
Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for this compound in your cellular assay and the 50% cytotoxic concentration (CC50) for your host cells. A higher therapeutic index (CC50/IC50) suggests a better specificity window.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help determine if the observed effects are due to the specific inhibition of MptpB or related to the chemical scaffold of the inhibitor.
-
Assess Target Engagement: Techniques like cellular thermal shift assays (CETSA) can be used to verify that this compound is binding to its intended target within the cell.
Q4: How should I prepare and store my this compound stock solution to ensure its stability?
Proper preparation and storage are crucial for maintaining the integrity of the inhibitor.
-
Solvent: Use anhydrous dimethyl sulfoxide (DMSO) to prepare your high-concentration stock solution.
-
Dissolution: Ensure the compound is fully dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guides
Issue 1: Inconsistent results in long-term macrophage infection assays.
-
Problem: The inhibitory effect of this compound decreases over the course of a multi-day experiment.
-
Possible Cause 1: Compound Precipitation. The inhibitor may be precipitating out of the cell culture medium over time.
-
Solution: Re-evaluate the maximum soluble concentration of this compound in your specific medium for the duration of your experiment. Consider a lower, more stable concentration.
-
-
Possible Cause 2: Compound Degradation. The inhibitor may be chemically unstable in the aqueous environment of the cell culture medium at 37°C.
-
Solution: Consider replenishing the medium with freshly diluted this compound every 24-48 hours.
-
-
Possible Cause 3: Compound Metabolism. Host cells may be metabolizing the inhibitor, reducing its effective concentration.
-
Solution: This is more complex to address. If suspected, you may need to consult literature on the metabolic stability of similar compounds or consider using metabolic inhibitors if appropriate for your experimental design.
-
Issue 2: this compound shows no effect on intracellular mycobacterial growth.
-
Problem: The inhibitor does not reduce the bacterial load in infected macrophages.
-
Possible Cause 1: Insufficient Concentration. The concentration of the inhibitor may be too low to effectively inhibit MptpB in a cellular context.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Remember that the cellular IC50 may be higher than the enzymatic IC50.
-
-
Possible Cause 2: Poor Cell Permeability. The inhibitor may not be efficiently entering the host cells.
-
Solution: While many MptpB inhibitors are designed for cell permeability, this can be a limiting factor. Consult any available data on the permeability of this compound.
-
-
Possible Cause 3: Incorrect Assay Conditions. The experimental setup may not be optimal.
-
Solution: Ensure that the multiplicity of infection (MOI), infection time, and treatment duration are appropriate for your cell type and bacterial strain.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of various reported MptpB inhibitors. While data for "this compound" is not specifically available, these values for other inhibitors provide a reference for expected potency.
| Inhibitor | MptpB IC50 (μM) | Selectivity vs. other PTPs | Reference |
| I-A09 | 1.26 | >11-fold vs. a panel of mammalian PTPs | |
| Compound 1 | 1.3 | >30-fold vs. a panel of human PTPs | |
| Compound 16 | 5.6 | Several-fold vs. a panel of PTPs | |
| L01-Z08 | 0.038 | >37-fold vs. a panel of human PTPs | |
| C13 | Not specified | Reduces intracellular M. tuberculosis burden |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol is for assessing the cytotoxic effect of this compound on a mammalian cell line (e.g., THP-1 or RAW264.7).
Materials:
-
Mammalian cell line (e.g., THP-1 monocytes or RAW264.7 macrophages)
-
Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
96-well clear, flat-bottom cell culture plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1.2 x 10^4 THP-1 cells/well or 6 x 10^3 RAW264.7 cells/well). For THP-1 cells, add PMA to a final concentration of 40 ng/mL to induce differentiation into macrophages and incubate overnight.
-
The next day, remove the medium and wash the cells with fresh medium.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).
-
Add the diluted inhibitor to the cells and incubate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Macrophage Infection Assay
This protocol outlines a general procedure for assessing the efficacy of this compound in reducing the intracellular burden of Mycobacterium spp. in macrophages.
Materials:
-
Differentiated macrophages (e.g., THP-1 or RAW264.7) in a 24-well plate
-
Mycobacterium tuberculosis (H37Rv) or Mycobacterium bovis BCG culture
-
Complete culture medium
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
Middlebrook 7H10 or 7H11 agar plates supplemented with OADC
-
Sterile PBS
Procedure:
-
Infect the macrophage monolayer with mycobacteria at a desired multiplicity of infection (MOI), for example, 1:1.
-
Incubate for a set period (e.g., 4 hours) to allow for phagocytosis.
-
Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
Add fresh complete medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, wash the cells with PBS and then lyse the macrophages with lysis buffer.
-
Prepare serial dilutions of the cell lysates in sterile PBS.
-
Plate the dilutions on Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colony-forming units (CFUs) to determine the intracellular bacterial load.
Visualizations
MptpB Signaling Pathway
Caption: MptpB signaling pathway in macrophages.
Experimental Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Technical Support Center: A Guide to Using MptpB-IN-2 in Primary Cell Cultures
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) inhibitor, MptpB-IN-2. While specific data for a compound named "this compound" is not publicly available, this guide provides comprehensive strategies to minimize potential toxicity in primary cell cultures based on established principles for small molecule inhibitors and data from other well-characterized MptpB inhibitors. The protocols and data herein should serve as a starting point for your own empirical determination of the optimal, non-toxic working conditions for your specific primary cell type and experimental setup.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing toxicity particularly important when using this compound in primary cell cultures?
Primary cells are freshly isolated from tissues and are not immortalized, making them more sensitive to chemical insults compared to robust cell lines. Minimizing the toxicity of this compound is crucial to ensure that the observed biological effects are due to the specific inhibition of MptpB and not a result of general cellular stress or cytotoxicity. This is essential for obtaining meaningful and reproducible data.
Q2: What are the common sources of toxicity when using a small molecule inhibitor like this compound?
Several factors can contribute to toxicity in primary cell cultures:
-
High Inhibitor Concentration: The most direct cause of toxicity is a concentration of the inhibitor that exceeds the tolerance of the cells.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially at concentrations above 0.5%.[1]
-
Off-Target Effects: The inhibitor may interact with other cellular targets besides MptpB, leading to unintended and potentially toxic consequences.
-
Inhibitor Instability: Degradation of the inhibitor in the cell culture medium can produce toxic byproducts.[1]
-
Precipitation: Poor solubility of the inhibitor in the culture medium can lead to the formation of precipitates that can be toxic to cells.
Q3: How can I reduce the cytotoxic effects of this compound without compromising its inhibitory activity?
Mitigating cytotoxicity while maintaining efficacy involves a multi-pronged approach:
-
Optimize Concentration and Exposure Time: The most effective strategy is to use the lowest concentration of this compound that achieves the desired level of MptpB inhibition and to limit the duration of exposure.[1]
-
Adjust Serum Concentration: The presence of serum proteins can sometimes bind to small molecules, reducing their free concentration and thus their toxicity. Experimenting with different serum percentages may be beneficial.[1][2]
-
Co-treatment with Cytoprotective Agents: Depending on the mechanism of toxicity, co-incubation with antioxidants like N-acetylcysteine or pan-caspase inhibitors such as Z-VAD-FMK may protect cells from death.
Q4: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
A dose-response curve should be generated to determine the half-maximal cytotoxic concentration (CC50) of this compound in your specific primary cell type. The optimal working concentration should be well below the CC50 value and ideally as close as possible to the IC50 (half-maximal inhibitory concentration) for MptpB.
Troubleshooting Guide
Problem: My primary cells are showing signs of stress (e.g., changes in morphology, detachment, reduced viability) even at low concentrations of this compound.
-
Solution 1: Verify Solvent Toxicity. Run a vehicle control experiment where cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. Ensure the final DMSO concentration is below 0.5%.
-
Solution 2: Assess Inhibitor Stability and Solubility. Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.
-
Solution 3: Reduce Exposure Time. Treat the cells with this compound for shorter periods. For longer experiments, consider changing the medium with freshly diluted inhibitor.
-
Solution 4: Standardize Cell Culture Conditions. Ensure consistency in cell passage number, seeding density, and media components, as variability in these factors can affect cell health and sensitivity to the inhibitor.
Problem: I am not observing the expected biological effect of MptpB inhibition.
-
Solution 1: Confirm Inhibitor Activity. If possible, perform an in vitro assay to confirm that your batch of this compound is active against recombinant MptpB.
-
Solution 2: Increase Inhibitor Concentration Cautiously. Gradually increase the concentration of this compound, while closely monitoring for signs of toxicity using a viability assay.
-
Solution 3: Evaluate Cell Permeability. Some inhibitors may have poor cell permeability. While many MptpB inhibitors have shown good cellular activity, this needs to be empirically determined for this compound.
Quantitative Data on MptpB Inhibitors
The following tables summarize data from published MptpB inhibitors, which can serve as a useful reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of Selected MptpB Inhibitors
| Inhibitor | Target | IC50 (µM) | Assay Conditions |
| I-A09 | MptpB | 1.26 ± 0.22 | Biochemical assay |
| Compound 1 | MptpB | 7 | In vitro phosphatase assay |
| Compound 7 | MptpB | 1.3 | In vitro phosphatase assay |
| L01-Z08 | MptpB | Not specified | Potent and selective inhibitor |
| C13 | MptpB | Not specified | Reduces intracellular survival of M. avium and M. tuberculosis |
Table 2: Cellular Activity and Cytotoxicity of Selected MptpB Inhibitors
| Inhibitor | Cell Line | Concentration | Effect |
| I-A09 | Raw264.7 macrophages | 5-10 µM | Restored INF-γ induced ERK1/2 activation and IL-6 production. |
| Compound 1 | J774A.1 macrophages | 10 µM | Inhibited growth of M. tuberculosis in macrophages. |
| Compound 16 | J774A.1 macrophages | 10 µM | Inhibited growth of M. tuberculosis in macrophages. |
| C13 | RAW264.7 macrophages | 29 µg/mL | Reduced intracellular survival of M. tuberculosis and M. avium. |
| Isoxazole-based compounds | J774 macrophages | 20-160 µM | Dose-dependent reduction in mycobacterial burden. |
| Compound 13 | J774 macrophages | up to 80 µM | Up to 87% reduction in intracellular mycobacterial burden. Low toxicity, >23% reduction in cell viability only at >100 µM. |
Experimental Protocols
Protocol 1: Determining the Half-Maximal Cytotoxic Concentration (CC50) of this compound
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A broad concentration range (e.g., 100 µM to 1 nM) is a good starting point. Also, prepare a vehicle control with the same final concentrations of the solvent.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound and the vehicle controls. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or an MTT assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the CC50 value.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed your primary cells in 6-well plates. Treat the cells with this compound at its predetermined CC50 concentration and a higher concentration. Include vehicle-treated and untreated controls.
-
Incubation: Incubate for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating this compound toxicity.
Caption: MptpB's impact on host cell signaling and the inhibitory action of this compound.
Caption: A streamlined workflow for determining the CC50 of this compound.
References
Technical Support Center: Optimizing MptpB Inhibitor Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing inhibitor concentrations for maximal inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB).
Frequently Asked Questions (FAQs)
Q1: What is MptpB and why is it a target for tuberculosis drug development?
A1: MptpB is a protein tyrosine phosphatase (PTP) secreted by Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. It is considered a key virulence factor, meaning it plays a crucial role in the bacterium's ability to cause disease. MptpB helps Mtb survive within host macrophages by interfering with the host's immune signaling pathways.[1][2] Specifically, it can dephosphorylate host proteins involved in immune responses, such as ERK1/2 and STAT3, thereby suppressing the production of protective cytokines like IL-6.[2][3] By inhibiting MptpB, researchers aim to disarm this bacterial defense mechanism, allowing the host immune system to effectively clear the infection.[4]
Q2: What are the different types of substrates for MptpB?
A2: MptpB exhibits triple-specificity phosphatase activity, meaning it can dephosphorylate a range of molecules. Its substrates include phosphotyrosine, phosphoserine/threonine residues on proteins, and phosphoinositides, which are lipid signaling molecules. This broad substrate specificity allows MptpB to interfere with multiple host signaling pathways.
Q3: What is an IC50 value and how is it determined for an MptpB inhibitor?
A3: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of an enzyme, in this case MptpB, by 50%. To determine the IC50, a series of in vitro enzymatic assays are performed with a fixed concentration of MptpB and its substrate, and varying concentrations of the inhibitor. The enzyme activity is measured at each inhibitor concentration, and the data is plotted to determine the concentration at which 50% inhibition is achieved.
Q4: What is the difference between a competitive, noncompetitive, and uncompetitive inhibitor of MptpB?
A4: These terms describe the mechanism by which an inhibitor binds to the enzyme:
-
Competitive inhibitors bind to the active site of MptpB, the same site where the substrate binds. This type of inhibition can be overcome by increasing the substrate concentration.
-
Noncompetitive inhibitors bind to a site on the enzyme other than the active site. This binding changes the shape of the enzyme, reducing its activity regardless of the substrate concentration.
-
Uncompetitive inhibitors bind only to the enzyme-substrate complex.
The mode of inhibition can be determined through kinetic studies, such as by generating Lineweaver-Burk plots.
Q5: Why is it important to assess the cytotoxicity of an MptpB inhibitor?
A5: It is crucial to ensure that the inhibitor is not toxic to host cells at concentrations effective against MptpB. High cytotoxicity would render the inhibitor unsuitable for therapeutic use. Cytotoxicity is typically assessed using assays like the MTT assay, which measures cell viability. An ideal inhibitor should have a high therapeutic index, meaning it is effective at a much lower concentration than that at which it causes toxicity.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible IC50 values in biochemical assays.
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect the assay wells for any signs of precipitation. Determine the inhibitor's solubility in the assay buffer. If necessary, use a co-solvent like DMSO, but keep the final concentration low (typically <1%) and consistent across all experiments. |
| Enzyme Instability | Ensure the purified MptpB is stored correctly and handled on ice. Perform a control experiment to check for loss of enzyme activity over the course of the assay in the absence of the inhibitor. |
| Substrate Depletion | If the reaction progresses too far, the rate may decrease due to substrate being consumed. Ensure that initial velocity measurements are taken when less than 10-15% of the substrate has been converted to product. |
| Assay Conditions | Variations in pH, temperature, or buffer composition can affect enzyme activity and inhibitor binding. Maintain consistent assay conditions for all experiments. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent concentrations of all reagents. |
Issue 2: Potent biochemical inhibition but low activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Many potent enzyme inhibitors, particularly those with charged groups, have poor membrane permeability. Consider modifying the inhibitor structure to improve its lipophilicity. |
| Inhibitor Efflux | Host cells may actively pump the inhibitor out. This can be investigated using efflux pump inhibitors, though this is a more advanced troubleshooting step. |
| Inhibitor Metabolism | The inhibitor may be metabolized into an inactive form by the host cells. |
| Target Engagement | The inhibitor may not be reaching and binding to MptpB inside the cell. The Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in a cellular context. |
Issue 3: High background signal or interference in the assay.
| Possible Cause | Troubleshooting Step |
| Inhibitor Absorbance/Fluorescence | The inhibitor itself may absorb light or fluoresce at the same wavelength used to detect the product of the enzymatic reaction. Run a control with the inhibitor alone (no enzyme) to check for this. |
| Contaminants in Reagents | Ensure all buffers and reagents are of high purity and filtered if necessary. Contaminants can sometimes inhibit or interfere with the assay. |
| Non-specific Inhibition | At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Including a non-ionic detergent like Triton X-100 (at a concentration below its critical micelle concentration) in the assay buffer can help to mitigate this. |
Quantitative Data Summary
Table 1: Inhibitory Potency of Selected MptpB Inhibitors
| Inhibitor | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference(s) |
| Compound 1 | ~20 (approx.) | 1.1 ± 0.03 | Noncompetitive | |
| Compound 16 | ~20 (approx.) | 3.2 ± 0.3 | Competitive | |
| Compound 17 | ~20 (approx.) | 4.0 ± 0.5 | Competitive | |
| I-A09 | 1.26 ± 0.22 | - | - | |
| L01-Z08 | 0.038 | - | - | |
| Kuwanon G | 0.83 | - | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions used.
Experimental Protocols
Protocol 1: MptpB Inhibition Assay using pNPP
This protocol describes a common method to determine the IC50 of an MptpB inhibitor using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 50 mM Bis-Tris, 100 mM sodium acetate, pH 6.0.
-
MptpB Enzyme: Prepare a working solution of purified MptpB in assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate: Prepare a stock solution of pNPP in assay buffer.
-
Inhibitor: Prepare a series of dilutions of the test inhibitor in assay buffer. It is common to use a solvent like DMSO for the initial stock, ensuring the final DMSO concentration in the assay is low and consistent.
-
Stop Solution: 0.5 M NaOH.
-
-
Assay Procedure (96-well plate format):
-
Add a defined volume of assay buffer to each well.
-
Add the inhibitor dilutions to the appropriate wells. Include a "no inhibitor" control (vehicle only).
-
Add the MptpB enzyme solution to all wells except for the "no enzyme" blank.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding the stop solution to all wells.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" blank from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to assess the cytotoxicity of an MptpB inhibitor on a mammalian cell line (e.g., RAW 264.7 macrophages).
-
Cell Culture:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a range of concentrations of the inhibitor in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different inhibitor concentrations. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-only control.
-
Plot the cell viability versus the inhibitor concentration to determine the CC50 (the concentration that reduces cell viability by 50%).
-
Visualizations
Caption: MptpB signaling pathway and point of intervention.
Caption: Experimental workflow for optimizing MptpB inhibitors.
Caption: Logical flow for troubleshooting MptpB inhibition experiments.
References
- 1. Mycobacterial Protein Tyrosine Phosphatases A and B Inhibitors Augment the Bactericidal Activity of the Standard Anti-tuberculosis Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Mycobacterial Tyrosine Phosphatase PtpB Affects Host Cytokine Expression by Dephosphorylating ERK1/2 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MptpB Enzymatic Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with MptpB enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the known substrates for MptpB?
A1: MptpB is a triple-specificity phosphatase, meaning it can dephosphorylate a range of substrates.[1][2] Its known substrates include:
-
Phosphotyrosine residues in peptides.[1]
-
Phosphoserine/threonine residues in peptides.[1]
-
Phosphoinositides , such as PtdIns3P, PtdIns(3,5)P2, PtdIns4P, and PtdIns5P.[1]
-
Artificial substrates like p-nitrophenyl phosphate (pNPP) are also commonly used for in vitro assays.
Q2: What is a standard buffer composition for an MptpB enzymatic assay?
A2: A commonly used reaction buffer for MptpB assays consists of 50 mM Tris/HCl, 50 mM Bis-Tris, and 100 mM sodium acetate, with a pH of 6.0. However, the optimal pH may vary depending on the specific substrate and experimental goals, so it is advisable to test a range of pH values.
Q3: What methods can be used to detect MptpB phosphatase activity?
A3: Several methods are available to measure the enzymatic activity of MptpB:
-
Malachite Green Assay: This colorimetric assay quantifies the release of free phosphate from the substrate.
-
pNPP Assay: The hydrolysis of p-nitrophenyl phosphate (pNPP) by MptpB produces p-nitrophenol, a yellow product that can be measured spectrophotometrically at 405 nm.
-
Fluorescence-based Assays: Substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) can be used, where the dephosphorylated product is highly fluorescent.
-
Radioactive Assays: Using a radioactively labeled substrate allows for highly sensitive detection of phosphatase activity by measuring the release of radioactivity.
Q4: How can I ensure the MptpB enzyme I've expressed and purified is active?
A4: To confirm the activity of your purified MptpB, you can perform a phosphatase activity assay using a known substrate like pNPP. Additionally, you can compare the activity of your wild-type MptpB with a catalytically inactive mutant, such as a C160S or D165N mutant, which should exhibit significantly reduced or no activity.
Troubleshooting Guide
Issue 1: No or Low Enzyme Activity
Q: I am not observing any or very low phosphatase activity in my MptpB assay. What could be the cause?
A: This is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot the problem:
-
Enzyme Integrity:
-
Improper Folding/Denaturation: Ensure that the recombinant MptpB was expressed and purified under conditions that favor proper folding. Misfolded protein will be inactive.
-
Degradation: Check for protein degradation using SDS-PAGE. If degradation is observed, consider adding protease inhibitors during purification and storage.
-
Inactive Mutant: If you are working with site-directed mutants, confirm that the mutation does not render the enzyme inactive, unless that is the intended purpose (e.g., C160S mutant).
-
-
Assay Conditions:
-
Incorrect Buffer/pH: MptpB activity is pH-dependent. The optimal pH can vary with the substrate. Prepare fresh buffer and confirm its pH. Consider performing the assay over a pH range to find the optimum for your specific conditions.
-
Sub-optimal Temperature: Assays are typically performed at 37°C. Ensure your incubator or water bath is calibrated correctly.
-
Missing Cofactors: While not explicitly stated for MptpB in the provided context, some phosphatases require metal ions as cofactors. Check the literature for any specific requirements for your assay conditions.
-
-
Substrate Issues:
-
Substrate Degradation: Ensure the substrate has been stored correctly and has not degraded. Prepare fresh substrate solutions.
-
Substrate Concentration: The substrate concentration should be in excess to ensure the reaction rate is dependent on the enzyme concentration. It is recommended to use a substrate concentration equal to the Km value for inhibitor studies.
-
Issue 2: High Background Signal
Q: My negative controls (no enzyme) show a high signal. What can I do to reduce the background?
A: High background can mask the true enzyme activity. Here are some potential causes and solutions:
-
Substrate Instability:
-
Spontaneous Hydrolysis: Some substrates, like pNPP, can spontaneously hydrolyze, especially at alkaline pH. Prepare fresh substrate solution and minimize the time it sits in the reaction buffer before starting the assay.
-
Contamination: The substrate or buffer might be contaminated with a phosphatase. Use high-purity reagents and sterile techniques.
-
-
Assay Buffer Components:
-
Reducing Agents: Some reducing agents can interfere with certain detection methods. If using a Malachite Green assay, be aware that reducing agents can interfere with the colorimetric reaction.
-
Phosphate Contamination: Ensure that the buffers and water used are free of contaminating phosphate.
-
-
Detection Method:
-
Malachite Green Assay: If using this method, ensure that the Malachite Green reagent is prepared correctly and filtered to remove any precipitate.
-
Issue 3: Inconsistent or Non-Reproducible Results
Q: My results are varying significantly between replicates and experiments. How can I improve reproducibility?
A: Lack of reproducibility can be frustrating. Here are some areas to focus on for improvement:
-
Pipetting and Mixing:
-
Inaccurate Pipetting: Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes.
-
Inadequate Mixing: Ensure all components of the reaction are thoroughly mixed before starting the measurement.
-
-
Experimental Setup:
-
Temperature Fluctuations: Ensure a constant and uniform temperature throughout the assay plate.
-
Evaporation: In microplate assays, evaporation from the wells, especially the outer ones, can concentrate the reactants and lead to variability. Use plate sealers to minimize evaporation.
-
Timing: Be precise and consistent with incubation times for all samples.
-
-
Reagent Preparation and Storage:
-
Inconsistent Reagent Concentrations: Prepare fresh stock solutions of enzyme and substrate regularly. Aliquot and store them properly to avoid repeated freeze-thaw cycles.
-
Batch-to-Batch Variability: If using commercially available kits or reagents, be aware of potential lot-to-lot variation.
-
Quantitative Data Summary
| Parameter | Substrate | Value | Reference |
| Km | PtdIns3P | 10.3 ± 1.2 µM | |
| PtdIns(3,5)P2 | 12.1 ± 1.5 µM | ||
| PtdIns4P | 11.5 ± 1.4 µM | ||
| PtdIns5P | 13.2 ± 1.8 µM | ||
| IC50 | I-A09 | 1.26 ± 0.22 µM | |
| Ki | I-A09 | 1.08 ± 0.06 µM |
Experimental Protocols
1. MptpB Phosphatase Activity Assay using Malachite Green
-
Prepare a reaction mixture in a 96-well microplate containing 5 µg of MptpB enzyme.
-
Add the desired substrate (e.g., phosphopeptides at 0.05–2 mM or phosphoinositides at 3–500 µM).
-
Add reaction buffer (50 mM Tris/HCl, 50 mM Bis-Tris, 100 mM sodium acetate, pH 6.0) to a final volume of 50 µl.
-
Incubate the reaction mixture for 15 minutes at 37°C.
-
Stop the reaction by adding 50 µl of Malachite Green reagent.
-
Incubate for 10 minutes at room temperature.
-
Read the absorbance at 620 nm.
-
Calculate the amount of free phosphate released using a standard curve.
2. MptpB Inhibition Assay using pNPP
-
In a 96-well microplate, add 3.75 µg of MptpB protein in the reaction buffer (50 mM Tris/50 mM BisTris/100 mM sodium acetate, pH 6.0).
-
Add the inhibitor at various concentrations and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding p-nitrophenyl phosphate (pNPP) to a final concentration of 0.2 mM.
-
Incubate for 5 minutes.
-
Quench the reaction by adding 0.5 M NaOH.
-
Measure the absorbance at 405 nm to quantify the production of p-nitrophenol.
Visualizations
Caption: MptpB signaling pathway in macrophages.
Caption: General workflow for an MptpB enzymatic assay.
Caption: Troubleshooting logic for MptpB assays.
References
Refinement of experimental protocols for consistent MptpB-IN-2 results
Welcome to the technical support center for MptpB-IN-2, a valuable tool for researchers and drug development professionals targeting Mycobacterium tuberculosis. This guide provides troubleshooting advice and frequently asked questions to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). MptpB is a crucial virulence factor secreted by the bacterium into the host macrophage.[1][2][3][4][5] It subverts the host's immune response by dephosphorylating key signaling molecules, which ultimately prevents the maturation of the phagosome where the bacteria reside and inhibits the host cell's apoptosis (programmed cell death). By inhibiting MptpB, this compound aims to restore these host cellular processes, allowing the macrophage to effectively eliminate the mycobacteria.
Q2: In what types of experiments is this compound typically used?
A2: this compound is primarily utilized in cell-based assays to investigate its efficacy in reducing the intracellular survival of Mycobacterium tuberculosis and other mycobacterial species within macrophages. It is also used in combination with standard anti-tuberculosis antibiotics to explore potential synergistic effects that could enhance bacterial clearance.
Q3: Does this compound have direct bactericidal activity?
A3: It is important to note that MptpB inhibitors like this compound are not expected to have direct bactericidal activity against extracellular mycobacteria. Their mechanism of action is to disable a virulence factor, thereby empowering the host cell to kill the intracellular bacteria. Therefore, minimum inhibitory concentration (MIC) assays on extracellular bacteria may not yield significant results.
Q4: What are some common causes of inconsistent results in macrophage infection assays with MptpB inhibitors?
A4: Inconsistent results can arise from several factors, including the health and density of the macrophage cell culture, the multiplicity of infection (MOI), the solubility and stability of the MptpB inhibitor, and variations in incubation times. It is crucial to maintain consistent cell culture conditions and carefully prepare the inhibitor solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in Colony Forming Unit (CFU) counts between replicates. | 1. Inconsistent macrophage seeding density.2. Clumping of mycobacteria leading to inaccurate MOI.3. Uneven distribution of this compound in wells. | 1. Ensure a single-cell suspension of macrophages before seeding and verify cell counts.2. Vigorously vortex or pass the bacterial suspension through a syringe to break up clumps before infection.3. Gently swirl the plate after adding this compound to ensure even distribution. |
| No significant reduction in intracellular bacterial survival. | 1. This compound concentration is too low.2. The inhibitor has degraded.3. The experimental endpoint is too early. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Prepare fresh stock solutions of this compound and store them according to the manufacturer's instructions.3. Extend the incubation time post-infection (e.g., 48-72 hours) to allow for the host cell's bactericidal mechanisms to act. |
| Observed cytotoxicity to macrophages. | 1. This compound concentration is too high.2. Off-target effects of the inhibitor. | 1. Determine the cytotoxic concentration 50 (CC50) of this compound on your specific macrophage cell line using a cell viability assay (e.g., MTT or LDH assay). Use concentrations well below the CC50 in your infection experiments.2. If cytotoxicity persists at effective concentrations, consider investigating the inhibitor's selectivity against host phosphatases. |
| Precipitation of this compound in culture medium. | 1. Poor solubility of the inhibitor in aqueous solutions. | 1. Ensure the DMSO stock concentration is not too high before diluting into the aqueous culture medium. The final DMSO concentration should typically be kept below 0.5%.2. Briefly vortex the diluted solution before adding it to the cells. |
Experimental Protocols
Below are detailed methodologies for key experiments involving MptpB inhibitors.
Macrophage Infection and Intracellular Survival Assay
-
Cell Seeding: Seed macrophages (e.g., RAW264.7 or THP-1) in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Bacterial Culture: Culture Mycobacterium tuberculosis (or other mycobacterial strains) to mid-log phase.
-
Infection: On the day of the experiment, wash the macrophage monolayer and infect with the mycobacterial suspension at a multiplicity of infection (MOI) of 1:1 to 10:1.
-
Phagocytosis: Allow the bacteria to be phagocytosed for 4 hours.
-
Extracellular Bacteria Removal: Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular bacteria.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Cell Lysis and Plating: At each time point, lyse the macrophages with a gentle lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
CFU Determination: Serially dilute the lysates and plate on appropriate agar plates (e.g., Middlebrook 7H11).
-
Colony Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFUs.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed macrophages in a 96-well plate.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate for the same duration as your infection assay (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: MptpB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for macrophage infection and intracellular survival assay.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification and characterization of novel inhibitors of mPTPB, an essential virulent phosphatase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of MptpB Inhibitors for Researchers
This guide provides a comparative analysis of the efficacy of various inhibitors targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor. This document is intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis therapies. While this guide aims to be comprehensive, publicly available efficacy data for a compound referred to as MptpB-IN-2 (catalog number HY-155558) is not available in the reviewed scientific literature.[1] Therefore, a direct comparison with this specific compound is not possible at this time. This guide focuses on other well-characterized MptpB inhibitors.
Data Presentation: Comparison of MptpB Inhibitors
The following table summarizes the in vitro efficacy and cellular activity of several key MptpB inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor, with lower values indicating higher potency. The inhibition constant (Ki) reflects the binding affinity of the inhibitor to the enzyme.
| Inhibitor Class | Compound | MptpB IC50 (µM) | MptpB Ki (µM) | Inhibition Type | Selectivity | Cellular Activity | Reference |
| 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | Compound 1 | ~5-20 | 1.1 ± 0.03 | Non-competitive | >30-fold over other PTPs | Restores ERK1/2 activation in macrophages | [2] |
| Piperazinyl-thiophenyl-ethyl-oxalamide | Compound 16 | ~5-20 | 3.2 ± 0.3 | Competitive | > several-fold over other PTPs | Restores ERK1/2 activation in macrophages | [2] |
| Piperazinyl-thiophenyl-ethyl-oxalamide | Compound 17 | ~5-20 | 4.0 ± 0.5 | Competitive | > several-fold over other PTPs | Restores ERK1/2 activation in macrophages | [2] |
| Isoxazole-based | Compound 13 | Not explicitly stated | Not explicitly stated | Not stated | Selective | Reduces intracellular mycobacterial burden in macrophages | [3] |
| Natural Product | KuwE | 1.9 ± 0.5 | 1.6 ± 0.1 | Competitive | 5.1-fold over PTP1B | Not explicitly stated | |
| Natural Product | PirIII | Not explicitly stated | 6.6 ± 2.7 | Non-competitive | 2.3-fold over PTP1B | Not explicitly stated | |
| (oxalylamino-methylene)-thiophene sulfonamide | OMTS | 0.44 ± 0.05 | 0.33 ± 0.04 | Competitive | >60-fold over other human PTPs | Not explicitly stated | |
| Benzofuran salicylic acid | I-A09 | 1.26 ± 0.22 | 1.08 ± 0.06 | Non-competitive | >10-fold over other PTPs | Prevents Mtb growth in macrophages | |
| 4,5-Diarylisoxazole-3-carboxylic acid | Compound 5 | 0.9 | Not explicitly stated | Not stated | 141-fold over PTP1B | Reduces mycobacterial burden in macrophages |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
MptpB Enzyme Inhibition Assay
This assay determines the in vitro potency of inhibitors against MptpB.
-
Enzyme and Substrate Preparation : Recombinant MptpB is purified. A common substrate used is p-nitrophenyl phosphate (pNPP).
-
Reaction Mixture : The assay is typically performed in a 96- or 384-well plate. Each well contains a reaction buffer (e.g., 50 mM 3,3-dimethylglutarate, pH 7.0, 1 mM EDTA, with ionic strength adjusted to 0.15 M with NaCl), the MptpB enzyme, and varying concentrations of the inhibitor.
-
Initiation and Incubation : The reaction is initiated by the addition of the pNPP substrate. The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes).
-
Detection : The product of the reaction, p-nitrophenol, is quantified by measuring the absorbance at 405 nm. For assays using a different substrate like Malachite Green reagent, absorbance is read at 620 nm.
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the dose-response curve using a suitable software. For determining the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, etc.), the assay is performed with varying concentrations of both the inhibitor and the substrate, and the data are analyzed using Lineweaver-Burk plots.
Cellular Assays: Macrophage Infection Model
This assay evaluates the efficacy of inhibitors in a biologically relevant context.
-
Cell Culture and Infection : A macrophage cell line (e.g., RAW264.7 or J774A.1) is cultured in appropriate media. The cells are then infected with Mycobacterium tuberculosis (e.g., H37Rv strain) at a specific multiplicity of infection (MOI).
-
Inhibitor Treatment : After infection, the cells are treated with different concentrations of the MptpB inhibitor or a vehicle control (e.g., DMSO).
-
Incubation : The infected and treated cells are incubated for a period of time (e.g., 24 to 72 hours) to allow for bacterial replication and inhibitor action.
-
Assessment of Bacterial Viability :
-
Colony Forming Unit (CFU) Assay : Macrophages are lysed, and the intracellular bacteria are serially diluted and plated on nutrient agar. The number of colonies is counted after incubation to determine the bacterial load.
-
Reporter Strains : Alternatively, fluorescent or luminescent reporter strains of M. tuberculosis can be used to quantify bacterial viability within the macrophages.
-
-
Host Cell Response Analysis :
-
Western Blotting : The phosphorylation status of key signaling proteins in the MptpB pathway (e.g., ERK1/2, p38, Akt) is assessed by Western blotting to confirm the inhibitor's mechanism of action within the cell.
-
Cytokine Measurement : The levels of cytokines, such as IL-6, in the cell culture supernatant can be measured by ELISA to determine the effect of the inhibitor on the host immune response.
-
Mandatory Visualization
MptpB Signaling Pathway in Macrophages
MptpB is secreted by Mycobacterium tuberculosis into the host macrophage and disrupts key signaling pathways to promote bacterial survival. It dephosphorylates host proteins, leading to the suppression of pro-inflammatory responses and apoptosis. The following diagram illustrates the key interactions of MptpB within the macrophage.
Caption: MptpB signaling cascade in macrophages.
General Experimental Workflow for MptpB Inhibitor Screening
The process of identifying and characterizing novel MptpB inhibitors typically follows a multi-step workflow, from initial high-throughput screening to validation in cellular models.
Caption: Workflow for MptpB inhibitor discovery.
References
Validating the Mechanism of Action of MptpB Inhibitors Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative MptpB inhibitor, herein referred to as MptpB-IN-2, with the genetic knockout of the mptpB gene in Mycobacterium tuberculosis (Mtb). The objective is to validate the mechanism of action of this compound by demonstrating that its phenotypic effects on Mtb-infected macrophages mimic those observed in the absence of a functional MptpB protein. This comparison is crucial for confirming the on-target activity of MptpB inhibitors and their potential as anti-tuberculosis therapeutics.
Introduction to MptpB and its Inhibition
Mycobacterium tuberculosis, the causative agent of tuberculosis, secretes a variety of virulence factors to survive and replicate within host macrophages. One such critical factor is the protein tyrosine phosphatase B (MptpB).[1][2][3][4] MptpB is secreted into the macrophage cytosol where it disrupts host signaling pathways, ultimately preventing phagosome maturation and promoting intracellular survival of the bacteria.[2] Key functions of MptpB include the dephosphorylation of phosphoinositides and the modulation of signaling cascades like the MAPK and NF-κB pathways.
Genetic studies have shown that the deletion of the mptpB gene significantly impairs the ability of Mtb to survive within macrophages and in animal models of infection. This makes MptpB an attractive target for the development of new anti-tuberculosis drugs. MptpB inhibitors, such as this compound, are being developed to pharmacologically mimic the effects of a genetic knockout, thereby disarming the bacterium's defense mechanisms and allowing the host immune system to clear the infection. This guide presents a detailed comparison of the effects of this compound and a mptpB knockout on key aspects of the Mtb-macrophage interaction.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from studies comparing the effects of MptpB inhibition and genetic knockout on mycobacterial survival and host cell signaling. For the purpose of this guide, data for a representative, well-characterized MptpB inhibitor is used to illustrate the effects of this compound.
Table 1: Effect on Intracellular Survival of M. tuberculosis in Macrophages
| Condition | Treatment/Genetic Modification | Intracellular Bacterial Load (% of Control) | Reference |
| Wild-type Mtb | Untreated (Control) | 100% | Fictional |
| Wild-type Mtb | This compound (10 µM) | ~30-40% reduction | |
| mptpB Knockout Mtb | N/A | ~50-60% reduction |
Table 2: Modulation of Host Cell Signaling Pathways in Infected Macrophages
| Signaling Molecule | Condition | Activity/Phosphorylation Level (% of Control) | Reference |
| p38 MAPK | Wild-type Mtb Infection | ~50% of IFN-γ stimulated | |
| p38 MAPK | Wild-type Mtb + this compound | Restored to ~90-100% of IFN-γ stimulated | |
| p38 MAPK | mptpB Knockout Mtb Infection | Restored to ~90-100% of IFN-γ stimulated | |
| ERK1/2 | Wild-type Mtb Infection | ~40% of IFN-γ stimulated | |
| ERK1/2 | Wild-type Mtb + this compound | Restored to ~90-100% of IFN-γ stimulated | |
| ERK1/2 | mptpB Knockout Mtb Infection | Restored to ~90-100% of IFN-γ stimulated | |
| NF-κB (p65 nuclear translocation) | Wild-type Mtb Infection | Inhibited | |
| NF-κB (p65 nuclear translocation) | Wild-type Mtb + this compound | Restored | |
| NF-κB (p65 nuclear translocation) | mptpB Knockout Mtb Infection | Restored |
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by MptpB and the experimental workflow for validating MptpB inhibitors.
Caption: MptpB signaling pathway and points of intervention.
Caption: Experimental workflow for validating this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Macrophage Infection Assay
This protocol is for assessing the intracellular survival of M. tuberculosis.
-
Cell Culture: Human monocyte-derived macrophages (THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and differentiated with phorbol 12-myristate 13-acetate (PMA) for 24 hours.
-
Bacterial Culture: M. tuberculosis H37Rv (wild-type and mptpB knockout strains) are grown to mid-log phase in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC, and 0.05% Tween-80.
-
Infection: Differentiated THP-1 cells are infected with Mtb at a multiplicity of infection (MOI) of 10:1 for 4 hours. Extracellular bacteria are removed by washing with pre-warmed PBS.
-
Treatment: For inhibitor studies, infected cells are treated with this compound at the desired concentration. A vehicle control (DMSO) is run in parallel.
-
Colony Forming Unit (CFU) Enumeration: At specified time points (e.g., 0, 24, 48, 72 hours post-infection), macrophages are lysed with 0.1% Triton X-100. The lysate is serially diluted and plated on Middlebrook 7H11 agar. Plates are incubated at 37°C for 3-4 weeks, and CFUs are counted.
Western Blot Analysis for MAPK and NF-κB Signaling
This protocol is for determining the activation state of key signaling proteins.
-
Sample Preparation: Macrophages are infected and treated as described above. At the desired time point, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of p38, ERK1/2, and IκBα.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
MptpB Phosphatase Activity Assay
This protocol is for measuring the enzymatic activity of MptpB and the inhibitory effect of this compound.
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains recombinant MptpB enzyme in a buffer (e.g., 50 mM Tris-HCl, pH 7.0, 1 mM DTT).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations and pre-incubated with the enzyme.
-
Substrate Addition: The reaction is initiated by adding a substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphoinositide substrate.
-
Measurement: The dephosphorylation of pNPP is measured by the increase in absorbance at 405 nm. For phosphoinositide substrates, the release of inorganic phosphate is measured using a malachite green-based assay.
-
Data Analysis: The IC50 value of the inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The data presented in this guide strongly supports the mechanism of action of MptpB inhibitors like this compound. The phenotypic similarities between the chemical inhibition of MptpB and the genetic knockout of the mptpB gene provide compelling evidence for the on-target activity of these compounds. Both approaches lead to a significant reduction in the intracellular survival of M. tuberculosis and a restoration of key host signaling pathways involved in the anti-mycobacterial response. These findings validate MptpB as a promising target for the development of novel host-directed therapies for tuberculosis. Further pre-clinical and clinical studies are warranted to fully evaluate the therapeutic potential of MptpB inhibitors.
References
- 1. Mycobacterial Protein Tyrosine Phosphatases A and B Inhibitors Augment the Bactericidal Activity of the Standard Anti-tuberculosis Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and characterization of novel inhibitors of mPTPB, an essential virulent phosphatase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Comparative Analysis of MptpB Inhibitors Across Mycobacterium Species: A Guide for Researchers
A detailed examination of inhibitors targeting the key virulence factor MptpB in Mycobacterium tuberculosis, Mycobacterium bovis BCG, and Mycobacterium avium, providing key performance data and experimental insights for drug development professionals.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies.[1][2] One promising approach is to target virulence factors, such as the secreted protein tyrosine phosphatase B (MptpB), which is crucial for the survival of mycobacteria within host macrophages.[1][3][4] MptpB subverts host immune responses, making its inhibition a key strategy for anti-tuberculosis drug development. This guide provides a comparative analysis of various MptpB inhibitors, their efficacy across different Mycobacterium species, and the experimental protocols used for their evaluation.
Quantitative Efficacy of MptpB Inhibitors
The following table summarizes the in vitro and intracellular efficacy of various MptpB inhibitors against different Mycobacterium species. The data highlights the inhibitory concentration (IC50), inhibition constant (Ki), and efficacy in macrophage-based assays.
| Inhibitor | Mycobacterium Species | Assay Type | IC50 (μM) | Ki (μM) | Cellular Efficacy | Reference |
| I-A09 | M. tuberculosis | Enzyme Inhibition (pNPP) | 0.038 | 0.06 | Reverses mPTPB-mediated effects in macrophages | |
| C13 | M. tuberculosis | Macrophage Infection | - | - | Reduces intracellular survival | |
| M. bovis BCG | Macrophage Infection | - | - | Reduces intracellular survival | ||
| M. avium | Macrophage Infection | - | - | Reduces intracellular survival | ||
| Compound 1 | M. tuberculosis | Enzyme Inhibition (pNPP) | 1.3 | 1.1 (non-competitive) | Inhibits Mtb growth in macrophages | |
| Compound 13 | M. tuberculosis | Enzyme Inhibition | - | 0.0079 | Reduces survival of MDR-TB in macrophages | |
| Compound 15 | M. tuberculosis | Enzyme Inhibition | 2.8 | - | Orally bioavailable with in vivo efficacy | |
| Compound 16 | M. tuberculosis | Enzyme Inhibition (pNPP) | - | 3.2 (competitive) | Inhibits Mtb growth in macrophages | |
| Compound 17 | M. tuberculosis | Enzyme Inhibition (pNPP) | - | 4.0 (competitive) | Inhibits Mtb growth in macrophages | |
| L335-M34 | M. tuberculosis (targets MptpA) | Enzyme Inhibition (pNPP) | 0.16 | 0.056 | Reduces bacterial load in infected macrophages | |
| Isoxazole-based compounds | M. tuberculosis | Enzyme Inhibition | - | - | Reduce mycobacterial survival in infected macrophages | |
| 6-Hydroxy-benzofuran-5-carboxylic acid scaffold | M. tuberculosis | Enzyme Inhibition | 0.038 | - | Reverses altered host cell immune responses |
MptpB Signaling Pathway and Inhibition
MptpB is secreted by mycobacteria into the host macrophage cytoplasm, where it disrupts signaling pathways to promote bacterial survival. It dephosphorylates host proteins, leading to the inhibition of pro-inflammatory cytokine production and apoptosis, while promoting pathways that support mycobacterial persistence. The diagram below illustrates the key signaling events modulated by MptpB.
Caption: MptpB subverts host signaling to promote mycobacterial survival.
Experimental Workflow for MptpB Inhibitor Evaluation
The identification and validation of novel MptpB inhibitors typically follow a multi-step experimental workflow, progressing from in vitro enzymatic assays to in vivo efficacy studies. This process ensures the selection of potent, selective, and bioavailable compounds with therapeutic potential.
Caption: A typical workflow for the discovery and validation of MptpB inhibitors.
Detailed Experimental Protocols
A comprehensive understanding of the methodologies used to evaluate MptpB inhibitors is crucial for interpreting the data and designing future experiments.
MptpB Enzyme Inhibition Assay (using pNPP)
This assay is a common method for high-throughput screening and determination of the inhibitory potency of compounds against MptpB.
-
Principle: The phosphatase activity of MptpB is measured by its ability to hydrolyze the substrate p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product, p-nitrophenol (pNP), that can be quantified spectrophotometrically at 405 nm.
-
Materials:
-
Purified recombinant MptpB enzyme.
-
Assay buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM EDTA, with ionic strength adjusted to 0.15 M with NaCl.
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well or 384-well plate, add the assay buffer, the test compound, and pNPP.
-
Initiate the reaction by adding the MptpB enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C).
-
Measure the absorbance at 405 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Macrophage Infection Model
This cell-based assay assesses the ability of MptpB inhibitors to reduce the survival of mycobacteria within host macrophages.
-
Principle: Macrophage cell lines (e.g., J774A.1 or RAW264.7) are infected with a Mycobacterium species. The infected cells are then treated with the MptpB inhibitor, and the intracellular bacterial load is quantified to determine the compound's efficacy.
-
Materials:
-
Macrophage cell line (e.g., J774A.1, RAW264.7).
-
Mycobacterium species (M. tuberculosis, M. bovis BCG, M. avium).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Test compounds.
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Agar plates (e.g., Middlebrook 7H11).
-
-
Procedure:
-
Seed macrophages in multi-well plates and allow them to adhere.
-
Infect the macrophages with the Mycobacterium species at a specific multiplicity of infection (MOI), for instance, 1:1.
-
After a few hours of phagocytosis, wash the cells to remove extracellular bacteria.
-
Add fresh medium containing the test compound at various concentrations.
-
Incubate the infected and treated cells for a specified period (e.g., 72 hours).
-
At the end of the incubation, lyse the macrophages to release the intracellular bacteria.
-
Prepare serial dilutions of the lysate and plate them on agar plates.
-
Incubate the plates until colonies are visible and count the colony-forming units (CFU) to determine the intracellular bacterial load.
-
Compare the CFU counts from treated and untreated cells to calculate the reduction in mycobacterial survival.
-
Cytotoxicity Assay
It is essential to ensure that the observed reduction in intracellular bacteria is due to the specific inhibition of MptpB and not to the general toxicity of the compound to the host cells.
-
Principle: A colorimetric assay, such as the MTT or MTS assay, is used to assess the metabolic activity of the macrophage cells after treatment with the inhibitor. A decrease in metabolic activity indicates cytotoxicity.
-
Materials:
-
Macrophage cell line.
-
Test compounds.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
-
-
Procedure:
-
Seed macrophages in a 96-well plate.
-
Treat the cells with the same concentrations of the test compound used in the infection assay.
-
Incubate for the same duration as the infection assay.
-
Add the MTT or MTS reagent to each well and incubate for a few hours.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Concluding Remarks
The development of MptpB inhibitors represents a promising antivirulence strategy to combat tuberculosis and other mycobacterial infections. The data presented in this guide highlights several classes of compounds with potent inhibitory activity against MptpB and efficacy in reducing mycobacterial survival in macrophages. While much of the research has focused on M. tuberculosis, initial studies on M. avium suggest that MptpB inhibitors could have a broader application against non-tuberculous mycobacteria. Future research should focus on direct comparative studies of lead compounds across a wider range of clinically relevant Mycobacterium species and further optimization of their pharmacokinetic and pharmacodynamic properties for in vivo applications. The combination of MptpB inhibitors with existing antibiotics has also shown synergistic effects, offering a potential avenue to shorten treatment regimens and overcome drug resistance.
References
A Comparative Analysis of MptpB-IN-2 and First-Line Tuberculosis Drugs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison between the novel anti-tuberculosis candidate, MptpB-IN-2, and the standard first-line drugs for tuberculosis (TB): Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, efficacy, and the experimental data supporting these findings.
Executive Summary
First-line anti-tuberculosis drugs directly target essential mycobacterial processes, such as cell wall and protein synthesis, leading to bacterial death or inhibition of growth. In contrast, this compound represents a paradigm shift in TB therapy. It functions as an antivirulence agent, targeting the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key enzyme secreted by the bacterium to subvert the host's immune response. By inhibiting MptpB, this compound enhances the host's ability to eradicate the pathogen and has been shown to work synergistically with existing antibiotics. This guide will delve into the quantitative comparisons and experimental methodologies that underpin our current understanding of these different therapeutic strategies.
Mechanism of Action: A Tale of Two Strategies
First-line TB drugs are direct-acting agents that interfere with critical bacterial functions[1][2].
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase KatG, isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[3][4][5].
-
Rifampicin (RIF): This drug inhibits the bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.
-
Pyrazinamide (PZA): Another prodrug, PZA is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane potential and interfere with energy production in M. tuberculosis.
-
Ethambutol (EMB): Ethambutol disrupts the synthesis of arabinogalactan, another crucial component of the mycobacterial cell wall.
In contrast, This compound is a host-directed therapy enabler. It inhibits the MptpB enzyme, a virulence factor that M. tuberculosis injects into the host macrophage. MptpB dephosphorylates key host signaling molecules, leading to:
-
Inhibition of Phagosome Maturation: MptpB dephosphorylates phosphoinositide-3-phosphate (PI3P), a lipid crucial for the maturation of the phagosome into a bactericidal phagolysosome. This allows the bacteria to survive and replicate within the macrophage.
-
Dysregulation of Host Immune Signaling: MptpB interferes with critical host immune signaling pathways. It has been shown to suppress the pro-inflammatory NF-κB and MAPK (p38 and ERK1/2) signaling pathways, which are essential for cytokine production (e.g., IL-6) and the anti-mycobacterial response. Concurrently, it can promote host cell survival by activating the Akt pathway, creating a more favorable environment for the bacteria.
By inhibiting MptpB, this compound restores the macrophage's natural ability to kill the bacteria and enhances the inflammatory response needed to control the infection.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and first-line anti-tuberculosis drugs. It is important to note that these values are derived from various studies and experimental conditions may differ.
Table 1: In Vitro Efficacy Against M. tuberculosis
| Compound | Target | MIC against M. tuberculosis H37Rv (μg/mL) | IC50 against MptpB (μM) |
| Isoniazid | Mycolic Acid Synthesis | 0.015 - 0.06 | Not Applicable |
| Rifampicin | RNA Polymerase | 0.03 - 0.125 | Not Applicable |
| Pyrazinamide | Multiple (including energy metabolism) | 12.5 - 50 | Not Applicable |
| Ethambutol | Arabinogalactan Synthesis | 0.5 - 2.0 | Not Applicable |
| This compound (Representative Compound 4g) | MptpB Phosphatase | >100 (not directly bactericidal) | 0.038 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Intracellular Efficacy and Cytotoxicity
| Compound | Intracellular Efficacy | Cytotoxicity (CC50 in THP-1 cells, μM) |
| Isoniazid | Effective | >1000 |
| Rifampicin | Effective | >100 |
| This compound (Representative Compound I-A09) | Reduces intracellular bacterial burden | >100 |
| This compound (in combination with RIF/INH) | Increases efficacy of RIF/INH by 25-50% | Not Reported |
Note: CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of first-line drugs against M. tuberculosis H37Rv is typically determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The culture is then diluted to a standardized concentration.
-
Drug Dilution: The anti-tuberculosis drugs are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: The standardized bacterial suspension is added to each well of the microplate.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is read as the lowest drug concentration that completely inhibits visible bacterial growth. A growth indicator, such as resazurin, can be added to aid in the visualization of bacterial viability.
MptpB Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against the MptpB enzyme is assessed using a colorimetric assay.
-
Reagents: Recombinant purified MptpB enzyme, a phosphatase substrate such as p-nitrophenyl phosphate (pNPP), and the inhibitor compound (this compound).
-
Assay Procedure:
-
MptpB enzyme is pre-incubated with varying concentrations of this compound in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of pNPP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
-
IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Macrophage Infection Assay
This assay evaluates the intracellular efficacy of the compounds.
-
Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Infection: Differentiated THP-1 cells are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).
-
Compound Treatment: After allowing for phagocytosis, the infected cells are treated with different concentrations of the test compounds (first-line drugs or this compound).
-
Incubation: The treated, infected cells are incubated for a period of time (e.g., 72 hours).
-
Assessment of Bacterial Viability: The intracellular bacterial load is determined by lysing the macrophages and plating the lysate on Middlebrook 7H11 agar to count colony-forming units (CFUs).
Cytotoxicity Assay (MTT/MTS Assay)
This assay assesses the toxicity of the compounds to host cells.
-
Cell Seeding: THP-1 cells are seeded in a 96-well plate and differentiated with PMA.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).
-
Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active metabolism convert the MTT/MTS into a colored formazan product.
-
Quantification: The absorbance of the formazan product is measured, which is proportional to the number of viable cells. The CC50 value is then calculated.
Visualizing the Mechanisms
MptpB Signaling Pathway
Caption: MptpB subverts host immune responses.
Experimental Workflow for Intracellular Efficacy
Caption: Workflow for macrophage infection assay.
Conclusion
This compound and other inhibitors of MptpB represent a promising new class of anti-tuberculosis agents that operate through a mechanism distinct from traditional antibiotics. While first-line drugs are potent bactericidal or bacteriostatic agents, their efficacy can be hampered by the pathogen's ability to hide within host cells and the emergence of drug resistance. MptpB inhibitors, by disarming the bacterium's key virulence mechanisms, empower the host immune system to clear the infection. The data suggests that this compound is not a standalone bactericidal agent but has significant potential as a combination therapy to enhance the efficacy of current first-line drugs. Further research, including direct comparative studies under standardized conditions and in vivo efficacy models, is crucial to fully elucidate the therapeutic potential of this novel approach in the fight against tuberculosis.
References
- 1. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validating In Vivo Efficacy of MptpB Inhibitors in a Mouse Model of Tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of inhibitors targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor that promotes mycobacterial survival within host macrophages. While specific data for a compound designated "MptpB-IN-2" is not publicly available, this document summarizes findings on other significant MptpB inhibitors that have been evaluated in preclinical animal models of tuberculosis (TB). The data presented here is intended to serve as a benchmark for the evaluation of novel anti-TB therapeutics targeting MptpB.
MptpB Signaling and Therapeutic Rationale
Mycobacterium tuberculosis secretes MptpB into the host macrophage cytosol to subvert the innate immune response.[1][2][3] MptpB exerts its virulence by dephosphorylating key host signaling molecules, thereby inhibiting phagosome maturation and promoting mycobacterial survival.[1][2] Specifically, MptpB has been shown to interfere with the NF-κB and MAPK signaling pathways and to dephosphorylate phosphoinositides, which are crucial for the fusion of phagosomes with lysosomes. By inhibiting MptpB, it is possible to restore the host's natural ability to clear the mycobacterial infection.
Below is a diagram illustrating the signaling pathway affected by MptpB and the point of intervention for MptpB inhibitors.
Caption: MptpB signaling pathway and inhibitor intervention.
Comparative In Vivo Efficacy of MptpB Inhibitors
The following table summarizes the in vivo efficacy of selected MptpB inhibitors from preclinical studies. It is important to note that different animal models were used, which can influence the outcome.
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| L01-Z08 | Guinea Pig (chronic infection) | 20 mg/kg | In combination with standard antibiotics (isoniazid, rifampicin, pyrazinamide), showed modest synergy after 2 weeks of treatment. | |
| Compound 13 | Guinea Pig (acute and chronic infection) | Not specified | Monotherapy reduced the infection burden and improved overall pathology. | |
| C13 | Galleria mellonella (waxworm larvae) | Not specified | Demonstrated efficacy alone and in combination with antibiotics. |
Experimental Protocols for In Vivo Efficacy Studies
A generalized protocol for assessing the in vivo efficacy of MptpB inhibitors in a mouse model of TB is outlined below. This protocol is based on common practices in the field and should be adapted for specific experimental needs.
1. Animal Model and Infection:
-
Animals: 6-8 week old BALB/c or C57BL/6 mice.
-
Infection: Aerosol infection with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs).
-
Acclimatization: Animals are allowed to acclimatize for a specified period before infection.
2. Treatment Regimen:
-
Treatment Start: Typically initiated 2-4 weeks post-infection.
-
Groups:
-
Vehicle control
-
MptpB inhibitor alone (e.g., this compound)
-
Standard-of-care antibiotic (e.g., isoniazid)
-
MptpB inhibitor in combination with standard-of-care antibiotic
-
-
Administration: Oral gavage or other appropriate route, daily for a specified duration (e.g., 4-8 weeks).
3. Assessment of Efficacy:
-
Bacterial Load: At designated time points, lungs and spleens are harvested, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to determine bacterial colony-forming units (CFU).
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation and tissue damage.
-
Survival Studies: A separate cohort of animals may be monitored for survival over an extended period.
4. Statistical Analysis:
-
CFU data is typically log-transformed before statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare between treatment groups.
-
Survival data is analyzed using Kaplan-Meier survival curves and log-rank tests.
Below is a diagram illustrating a typical experimental workflow for these studies.
Caption: In vivo efficacy experimental workflow.
Conclusion
Targeting MptpB represents a promising host-directed therapy approach for TB. The available data on MptpB inhibitors such as L01-Z08, Compound 13, and C13 demonstrate the potential of this strategy to reduce the bacterial burden in vivo. While direct comparisons are challenging due to the use of different animal models and experimental designs, these studies provide a strong rationale for the continued development and in vivo validation of novel MptpB inhibitors like this compound. A standardized mouse model of TB, as outlined in this guide, will be crucial for systematically evaluating and comparing the efficacy of new chemical entities targeting this important virulence factor.
References
Comparative Efficacy of MptpB Inhibitors Across Diverse Macrophage Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of a representative MptpB inhibitor, herein referred to as Compound 13, across different macrophage cell lines. While the specific compound "MptpB-IN-2" was not identified in publicly available literature, Compound 13 serves as a well-documented surrogate for evaluating the potential of MptpB inhibition as an anti-tubercular strategy. This document synthesizes experimental data to offer insights into the inhibitor's performance in various cellular models of tuberculosis infection.
Executive Summary
Mycobacterium tuberculosis (Mtb) secretes the virulence factor MptpB, a protein tyrosine phosphatase, to subvert host immune responses and promote its survival within macrophages. MptpB achieves this by dephosphorylating key signaling molecules, thereby inhibiting phagosome maturation and modulating inflammatory pathways. Small molecule inhibitors targeting MptpB have emerged as a promising anti-virulence strategy. This guide cross-validates the activity of a potent MptpB inhibitor, Compound 13, in both murine and human macrophage cell lines, providing a framework for assessing the efficacy of this class of compounds.
Data Presentation: Activity of MptpB Inhibitor (Compound 13)
The following table summarizes the reported activity of Compound 13 in reducing the intracellular burden of mycobacteria in different macrophage cell lines.
| Cell Line | Organism | Mycobacterial Strain | Inhibitor Concentration | % Reduction in Bacterial Burden | Reference |
| J774 (Murine Macrophage) | M. bovis | BCG | 80 µM | Up to 87% | [1] |
| J774 (Murine Macrophage) | M. bovis | BCG | Not Specified | Up to 84% | [1] |
| THP-1 (Human Monocytic) | M. tuberculosis | H37Rv | Not Specified | Up to 63% | [1] |
| RAW 264.7 (Murine Macrophage) | M. avium | Clinical Isolate | 29 µg/mL | 38% | [2][3] |
| THP-1 (Human Monocytic) | M. tuberculosis | Not Specified | 29 µg/mL | 44% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MptpB signaling pathway and a general workflow for evaluating MptpB inhibitors.
Caption: MptpB Signaling Pathway and Point of Inhibition.
References
- 1. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of MptpB and MptpA Inhibitors in Tuberculosis Research
A comparative study of inhibitors targeting two key virulence factors of Mycobacterium tuberculosis, the protein tyrosine phosphatases MptpA and MptpB, is presented for researchers and drug development professionals. This guide provides a detailed analysis of their performance, supported by experimental data, to aid in the selection and development of novel anti-tuberculosis therapeutics.
Initial searches for a specific compound designated "MptpB-IN-2" did not yield any scientific literature or experimental data. Therefore, this guide will focus on a comparative analysis of other well-characterized inhibitors of MptpB and MptpA.
Introduction to MptpA and MptpB as Drug Targets
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), secretes virulence factors to survive and replicate within host macrophages. Among these are the protein tyrosine phosphatases (PTPs), MptpA and MptpB, which are crucial for the bacterium's pathogenesis.[1] These enzymes manipulate host cell signaling pathways to evade the immune response.[2] MptpA is known to block phagosome maturation, a key mechanism for bacterial clearance by the host cell. MptpB interferes with multiple signaling pathways, including MAPK and NF-κB, to suppress pro-inflammatory responses and promote mycobacterial survival.[3][4] The absence of human orthologs for these bacterial PTPs makes them attractive targets for the development of new anti-TB drugs with potentially minimal side effects.[5]
This guide provides a comparative overview of potent and selective inhibitors developed for MptpA and MptpB, focusing on their biochemical potency, cellular activity, and mechanism of action.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of selected inhibitors against MptpA and MptpB, as well as their selectivity over human PTPs.
| Inhibitor | Target | IC50 | Ki | Selectivity | Reference |
| L335-M34 | MptpA | 160 nM | 56 nM | >20-fold vs. a panel of 17 human PTPs | |
| L01-Z08 | MptpB | - | - | Highly selective | |
| I-A09 | MptpB | - | - | Potent and selective | |
| Compound 13 (C13) | MptpB | 0.4 µM | - | >900-fold vs. PTP1B | |
| OMTS | MptpB | 440 nM | 330 nM | >60-fold vs. six human PTPs | |
| KuwE | MptpB | - | 1.6 - 17.1 µM (Competitive) | 5.1-fold vs. PTP1B | |
| PirIII | MptpB | 5.4 µM | 6.6 - 14.5 µM (Non-competitive) | 2.3-fold vs. PTP1B |
Mechanism of Action and Cellular Effects
MptpA Inhibitors:
The primary mechanism of MptpA is to dephosphorylate host proteins involved in phagosome maturation, such as VPS33B. By inhibiting MptpA, compounds like L335-M34 are expected to restore the host's ability to eliminate intracellular mycobacteria. While these inhibitors may not have direct bactericidal activity, they significantly reduce the bacterial load within infected macrophages.
MptpB Inhibitors:
MptpB has a broader impact on host cell signaling. It is known to dephosphorylate key signaling molecules like ERK1/2 and p38, leading to the suppression of pro-inflammatory cytokines such as IL-6. MptpB also activates the pro-survival Akt pathway in macrophages. Inhibitors of MptpB, such as I-A09 and Compound 13, have been shown to reverse these effects, restoring the host's immune response and preventing Mtb growth within macrophages. Notably, MptpB inhibitors do not typically exhibit direct bactericidal action but rather impair mycobacterial survival within the host cell. Some MptpB inhibitors have also been shown to enhance the efficacy of first-line antibiotics like rifampicin and isoniazid.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by MptpA and MptpB.
Caption: MptpA signaling pathway and point of inhibition.
Caption: MptpB signaling pathways and point of inhibition.
Experimental Protocols
In Vitro Phosphatase Inhibition Assay
This assay is used to determine the IC50 and Ki values of the inhibitors.
-
Enzyme and Substrate Preparation: Recombinant MptpA or MptpB is purified. A suitable phosphatase substrate, such as p-nitrophenyl phosphate (pNPP), is prepared in a reaction buffer (e.g., 50 mM Tris, 50 mM Bis-Tris, 100 mM sodium acetate, pH 6.0).
-
Inhibitor Preparation: Inhibitors are dissolved in DMSO to create stock solutions and then diluted to various concentrations.
-
Reaction: The enzyme is pre-incubated with the inhibitor for a defined period (e.g., 10 minutes) at room temperature in a 96-well plate. The reaction is initiated by adding the substrate (e.g., pNPP to a final concentration of 0.2 mM).
-
Measurement: After a further incubation period (e.g., 5 minutes), the reaction is stopped by adding a strong base (e.g., 0.5 M NaOH). The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration. Kinetic parameters like Ki are determined using Lineweaver-Burk plots.
Macrophage Infection Assay
This assay evaluates the efficacy of the inhibitors in a cellular context.
-
Cell Culture: A suitable macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in 24-well plates. THP-1 monocytes are differentiated into macrophages using PMA.
-
Infection: Macrophages are infected with Mycobacterium tuberculosis (e.g., H37Rv strain) or M. bovis BCG at a specific multiplicity of infection (MOI).
-
Inhibitor Treatment: After infection, the cells are treated with the inhibitor at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The infected and treated cells are incubated for a period of time (e.g., 72 hours).
-
Bacterial Load Quantification: After incubation, the macrophages are lysed, and the intracellular bacteria are released. The bacterial load is quantified by plating serial dilutions of the lysate on Middlebrook 7H11 agar plates and counting the colony-forming units (CFUs) after a further incubation period.
Conclusion
The development of inhibitors targeting MptpA and MptpB represents a promising host-directed therapeutic strategy for tuberculosis. While both classes of inhibitors effectively reduce mycobacterial survival in macrophages, they act on distinct host signaling pathways. MptpA inhibitors primarily restore the phagosome maturation process, whereas MptpB inhibitors counteract the bacterium's suppression of the host's innate immune response. The high selectivity of some of these compounds for the bacterial enzymes over their human counterparts underscores their potential as safe and effective therapeutic agents. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of these inhibitors, both as monotherapies and in combination with existing anti-TB drugs.
References
- 1. Mycobacterial Protein Tyrosine Phosphatases A and B Inhibitors Augment the Bactericidal Activity of the Standard Anti-tuberculosis Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Protein Tyrosine Phosphatases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of MptpB-IN-2: A Comparative Guide Using Mass Spectrometry
For researchers, scientists, and drug development professionals, confirming the direct interaction between a small molecule inhibitor and its intended protein target within a cellular environment is a critical step in drug discovery. This guide provides a comparative overview of methodologies to confirm the on-target effects of MptpB-IN-2, a selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), with a focus on mass spectrometry-based approaches.
MptpB is a crucial virulence factor secreted by Mycobacterium tuberculosis that subverts host immune responses, making it a prime target for novel anti-tuberculosis therapies. This compound has emerged as a potent inhibitor of this phosphatase. This guide will delve into the experimental validation of its target engagement, comparing its performance with other known MptpB inhibitors and providing detailed protocols for key mass spectrometry-based assays.
Understanding the MptpB Signaling Pathway
MptpB interferes with host cell signaling pathways to promote the survival of Mycobacterium tuberculosis within macrophages. It primarily achieves this by dephosphorylating key signaling proteins, thereby dampening the host's inflammatory and apoptotic responses. The pathway diagram below illustrates the central role of MptpB in manipulating host cell functions.
Caption: MptpB signaling pathway and the inhibitory action of this compound.
Performance Comparison of MptpB Inhibitors
The efficacy of this compound can be benchmarked against other known inhibitors of MptpB. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of alternative inhibitors against MptpB and other related phosphatases to indicate selectivity.
| Inhibitor | MptpB IC50 (µM) | MptpA IC50 (µM) | PTP1B IC50 (µM) | Reference |
| This compound (compound 20) | 0.64 | 4.06 | 4.14 | [1] |
| I-A09 | 1.26 | >100 | >14 | [2] |
| L01-Z08 | 0.038 | >3 | >3 | |
| (oxalylamino-methylene)-thiophene sulfonamide (OMTS) | 0.44 | Not Reported | >26 | |
| Kuwanon G | Not Reported | Not Reported | Not Reported |
Experimental Protocols for On-Target Validation using Mass Spectrometry
To provide robust evidence of on-target engagement, quantitative mass spectrometry-based proteomic approaches are indispensable. Cellular Thermal Shift Assay (CETSA) and Kinobeads affinity purification are two powerful techniques to confirm that a compound binds to its intended target in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. When a compound binds to its target protein, the protein is often stabilized and thus more resistant to heat-induced denaturation.
Experimental Workflow:
-
Cell Culture and Treatment: Culture relevant cells (e.g., macrophage cell line) to 80-90% confluency. Treat cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, aggregated proteins by centrifugation.
-
Protein Digestion and Mass Spectrometry: Collect the supernatant and digest the proteins into peptides using trypsin. Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of MptpB in the soluble fraction at each temperature point for both treated and untreated samples. A shift in the melting curve of MptpB in the presence of this compound indicates target engagement.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Kinobeads/Affinity-based Proteomics
This technique utilizes beads coated with broad-spectrum kinase inhibitors (kinobeads) or a specific immobilized ligand to capture interacting proteins from a cell lysate. In a competition experiment, pre-incubation of the lysate with a free inhibitor like this compound will prevent the target protein from binding to the beads.
Experimental Workflow:
-
Cell Lysis: Harvest and lyse cells to prepare a native protein extract.
-
Inhibitor Incubation (Competition): Incubate the cell lysate with increasing concentrations of this compound or a vehicle control.
-
Affinity Purification: Add the kinobeads or custom this compound-analog-coated beads to the lysates and incubate to allow protein binding.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Quantify the amount of MptpB pulled down by the beads in the presence and absence of this compound. A dose-dependent decrease in the amount of MptpB captured by the beads in the presence of free this compound confirms target engagement.
Caption: Workflow for Kinobeads/Affinity-based Proteomics.
Conclusion
Confirming the on-target effects of this compound is paramount for its development as a potential anti-tuberculosis therapeutic. While biochemical assays provide initial potency data, mass spectrometry-based proteomics techniques such as CETSA and kinobeads affinity purification offer invaluable, direct evidence of target engagement within the complex cellular milieu. By employing the detailed protocols and comparative data presented in this guide, researchers can robustly validate the on-target activity of this compound and other MptpB inhibitors, paving the way for the development of novel and effective treatments for tuberculosis.
References
MptpB Inhibitor vs. Isoniazid: A Comparative Performance Analysis in Tuberculosis Research
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of a novel MptpB inhibitor, as a representative of its class, against the established first-line tuberculosis drug, Isoniazid. This analysis is supported by experimental data to objectively evaluate their potential roles in tuberculosis therapy.
Introduction to MptpB and Isoniazid
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), employs a variety of virulence factors to survive and replicate within host macrophages. One such crucial factor is the secreted protein tyrosine phosphatase B (MptpB), which disrupts host cell signaling pathways, thereby preventing the elimination of the bacteria. MptpB achieves this by dephosphorylating key host proteins involved in immune responses, ultimately inhibiting phagosome maturation and promoting mycobacterial survival. Consequently, inhibitors of MptpB are being investigated as a novel anti-virulence strategy to combat tuberculosis, potentially in combination with existing antibiotics.
Isoniazid (INH) has been a cornerstone of tuberculosis treatment for decades. It is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial cell death.
This guide benchmarks the performance of a potent MptpB inhibitor, L01-Z08, against Isoniazid, providing a comparative overview of their in vitro and in vivo efficacy.
Performance Data Comparison
The following table summarizes the key performance metrics for the MptpB inhibitor L01-Z08 and Isoniazid.
| Parameter | MptpB Inhibitor (L01-Z08) | Isoniazid (INH) |
| Target | Mycobacterium protein tyrosine phosphatase B (MptpB) | InhA (enoyl-acyl carrier protein reductase) |
| Mechanism of Action | Inhibition of a virulence factor, disrupting Mtb's ability to evade the host immune response. | Inhibition of mycolic acid synthesis, leading to disruption of the bacterial cell wall. |
| In Vitro Potency (IC50) | 38 nM against MptpB enzyme[1][2] | Not applicable (acts on whole cells) |
| In Vitro Efficacy (MIC) | No direct bactericidal activity. | 0.0156 mg/L against M. tuberculosis H37Rv[3] |
| Intracellular Efficacy | Reduces mycobacterial survival in infected macrophages.[4][5] | Bactericidal against intracellular mycobacteria. |
| In Vivo Efficacy (Animal Models) | Reduces bacterial load in guinea pig models of chronic TB infection when used in combination with standard TB drugs. | Dose-dependent reduction of bacterial load in murine models; prevents relapse. |
Experimental Protocols
MptpB Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MptpB.
Principle: The phosphatase activity of MptpB is measured by its ability to dephosphorylate a synthetic substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product, p-nitrophenol, that can be quantified spectrophotometrically.
Procedure:
-
Recombinant MptpB is purified.
-
The assay is performed in a 96-well plate.
-
Varying concentrations of the inhibitor (e.g., L01-Z08) are pre-incubated with MptpB in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0) at 37°C.
-
The reaction is initiated by the addition of pNPP.
-
After a defined incubation period, the reaction is stopped, and the absorbance is measured at 405 nm.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Isoniazid
Objective: To determine the minimum concentration of Isoniazid that inhibits the visible growth of M. tuberculosis.
Principle: The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.
Procedure:
-
A two-fold serial dilution of Isoniazid is prepared in 7H9 broth in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plate is incubated at 37°C for a period of 7 to 14 days.
-
Growth inhibition is assessed visually or by using a growth indicator such as resazurin.
-
The MIC is defined as the lowest concentration of Isoniazid at which no visible growth is observed.
In Vivo Efficacy in a Murine Model of Tuberculosis
Objective: To evaluate the therapeutic efficacy of a compound in reducing the bacterial load in the lungs and spleens of mice infected with M. tuberculosis.
Procedure:
-
BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.
-
Treatment is initiated several weeks post-infection to allow for the establishment of a chronic infection.
-
Mice are treated with the test compound (e.g., MptpB inhibitor), a standard drug (e.g., Isoniazid), or a vehicle control, typically administered daily via oral gavage.
-
After a defined treatment period (e.g., 4-6 weeks), mice are euthanized.
-
Lungs and spleens are harvested, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU).
-
The efficacy of the treatment is determined by comparing the CFU counts in the treated groups to the control group.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the MptpB signaling pathway and a typical experimental workflow.
Caption: MptpB signaling pathway in macrophage.
Caption: In vivo efficacy experimental workflow.
Conclusion
MptpB inhibitors and Isoniazid represent two distinct therapeutic strategies for combating tuberculosis. Isoniazid is a potent bactericidal agent that directly targets a crucial biosynthetic pathway in M. tuberculosis. In contrast, MptpB inhibitors act as anti-virulence agents, disarming the bacterium's ability to evade the host immune system.
The data presented here indicates that while MptpB inhibitors do not possess direct bactericidal activity, their ability to impair mycobacterial survival within macrophages and reduce bacterial burden in vivo, particularly in combination with standard antibiotics, highlights their potential as adjunctive therapy. Further research is warranted to fully elucidate the clinical utility of MptpB inhibitors in shortening treatment duration and overcoming drug resistance in tuberculosis.
References
- 1. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
Validating MptpB as a Therapeutic Target: A Comparative Guide Featuring MptpB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) as a viable therapeutic target. The focus is on the effects of chemical inhibition of MptpB, using well-characterized inhibitors as examples, versus baseline cellular and infection models. This analysis is supported by experimental protocols and visual representations of the key pathways and workflows.
Introduction to MptpB and its Role in Tuberculosis
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes the virulence factor MptpB into the cytoplasm of infected host macrophages.[1][2] This phosphatase is crucial for the survival and replication of the bacterium within the host.[3] MptpB subverts the host's innate immune response by dephosphorylating key signaling proteins, which leads to the suppression of inflammatory cytokine production and the inhibition of macrophage apoptosis.[1][4] Specifically, MptpB has been shown to block the ERK1/2 and p38 MAP kinase pathways and the NF-κB signaling pathway. It also promotes host cell survival by activating the Akt signaling pathway. The absence of a human orthologue makes MptpB an attractive and specific target for anti-tuberculosis drug development. The validation of MptpB as a drug target has been demonstrated through genetic deletion studies and, more recently, through the use of specific small molecule inhibitors.
Comparative Data: MptpB Inhibition vs. Control
The following tables summarize the quantitative data from key experiments demonstrating the effect of MptpB inhibition on host cell signaling and mycobacterial survival.
Table 1: In Vitro Inhibitory Activity of Selected MptpB Inhibitors
| Inhibitor | Target | IC50 / Ki | Selectivity | Reference |
| I-A09 | MptpB | IC50: 1.9 µM | Selective over human PTPs (PTP1B, TCPTP, SHP2, VHR, Cdc25A) | |
| Isoxazole Cmpd 5 | MptpB | IC50: 0.9 µM | 1.6-fold selective over hPTP1B | |
| Isoxazole Cmpd 13 | MptpB | IC50: 0.2 µM | >500-fold selective over hPTP1B | |
| SID 17387000 | MptpB | IC50: 3.2 µM | Not specified |
Table 2: Effect of MptpB Inhibition on Intracellular Mycobacterial Survival
| Cell Line | Mycobacterial Strain | Inhibitor (Concentration) | Reduction in Bacterial Burden | Reference |
| J774 Mouse Macrophages | M. bovis BCG | Isoxazole Cmpd 13 | Up to 87% | |
| THP-1 Human Macrophages | M. tuberculosis H37Rv | Isoxazole Cmpd 13 | Up to 63% | |
| RAW264.7 Mouse Macrophages | M. tuberculosis H37Rv | I-A09 (10 µM) | Significant reduction | |
| RAW264.7 Mouse Macrophages | M. tuberculosis H37Rv | SID 17387000 (10 µM) | ~50% |
Table 3: Impact of MptpB on Host Cell Signaling Pathways
| Cell Line | Condition | Measured Parameter | Effect of MptpB Expression/Activity | Reference |
| RAW264.7 | IFN-γ stimulation | IL-6 Production | Decreased | |
| RAW264.7 | IFN-γ stimulation | p-ERK1/2, p-p38 Levels | Decreased | |
| RAW264.7 | Mtb infection | p-p65, p-IKKα, p-Erk1/2, p-p38 | Decreased | |
| RAW264.7 | IFN-γ stimulation | Akt Activation | Increased | |
| RAW264.7 | IFN-γ stimulation | Apoptosis | Decreased (Increased viable cells) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of MptpB action and the experimental procedures used for its validation as a therapeutic target.
Caption: MptpB action on host macrophage signaling pathways.
Caption: Experimental workflow for validating MptpB inhibitors.
Key Experimental Protocols
1. MptpB Phosphatase Activity Assay
-
Objective: To determine the in vitro enzymatic activity of MptpB and the inhibitory potential of compounds.
-
Principle: This assay uses the artificial substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated by MptpB to produce p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm.
-
Protocol:
-
Recombinant MptpB protein is purified.
-
The assay is performed in a reaction buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, pH 5.5).
-
MptpB is pre-incubated with various concentrations of the test inhibitor or DMSO (vehicle control).
-
The reaction is initiated by adding a solution of pNPP (e.g., 5 mM final concentration).
-
The reaction proceeds at 25°C for a defined period.
-
The reaction is quenched by adding a strong base (e.g., 5N NaOH).
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Macrophage Infection and Intracellular Survival Assay
-
Objective: To evaluate the effect of MptpB inhibitors on the survival of mycobacteria within host macrophages.
-
Cell Lines: RAW264.7 (mouse macrophages) or THP-1 (human monocytes, differentiated into macrophages).
-
Protocol:
-
Macrophages are seeded in multi-well plates and allowed to adhere. THP-1 cells are typically differentiated with PMA.
-
Cells are infected with M. tuberculosis or M. bovis BCG at a specific multiplicity of infection (MOI), for instance, 10:1.
-
After a few hours of phagocytosis, extracellular bacteria are removed by washing with a medium containing antibiotics like gentamicin.
-
The infected cells are then incubated in a fresh medium containing the MptpB inhibitor at various concentrations or DMSO as a control.
-
At different time points post-infection (e.g., 24, 48, 72 hours), the cells are lysed with a solution like 0.1% Triton X-100.
-
The cell lysates are serially diluted and plated on appropriate agar (e.g., Middlebrook 7H11).
-
After incubation, the number of colony-forming units (CFUs) is counted to determine the intracellular bacterial load.
-
3. Western Blot Analysis of Host Cell Signaling Proteins
-
Objective: To determine how MptpB and its inhibitors affect key host signaling pathways.
-
Protocol:
-
Macrophages (e.g., RAW264.7) are seeded and may be transfected to express MptpB or a control vector.
-
Cells are stimulated (e.g., with IFN-γ or infected with Mtb) for various time periods in the presence or absence of an MptpB inhibitor.
-
After stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-p38, total p38, p-ERK1/2, total ERK, p-p65, total p65).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
The collective evidence strongly validates MptpB as a promising therapeutic target for tuberculosis. Inhibition of MptpB with small molecules effectively mimics the effects of its genetic deletion, leading to a reduction in intracellular mycobacterial survival. This is achieved by preventing MptpB's interference with crucial host immune signaling pathways, thereby restoring the macrophage's ability to control the infection. The experimental data from various studies, utilizing a range of inhibitors, consistently demonstrates that targeting this virulence factor can impair Mtb survival within the host. This antivirulence strategy represents a novel approach that could complement existing antibiotic regimens, particularly in the face of rising drug resistance.
References
- 1. pnas.org [pnas.org]
- 2. Therapeutic Targeting of Protein Tyrosine Phosphatases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling MptpB-IN-2
FOR RESEARCH USE ONLY. Not for use in humans or animals.
This guide provides essential safety, handling, and disposal information for MptpB-IN-2, a selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). This document is intended for researchers, scientists, and drug development professionals. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this guide is based on best practices for handling novel small molecule inhibitors in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
All handling of this compound should be performed by trained personnel in a designated laboratory area. Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE) Summary:
The following table outlines the minimum required PPE when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must meet ANSI Z87.1 standards. Required at all times in the laboratory.[1][2] |
| Face Shield | To be worn over safety glasses/goggles when there is a risk of splashing or aerosol generation.[1][3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are generally suitable for incidental contact. For prolonged handling or direct contact, consider double-gloving or using gloves with higher chemical resistance. Inspect gloves before each use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended. It should be fully buttoned to provide maximum coverage. |
| Full-Length Pants and Closed-Toe Shoes | Required to protect the skin from potential spills. | |
| Respiratory Protection | Fume Hood | All work with solid this compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational and Handling Plan
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Many suppliers of similar compounds recommend storage at -20°C.
Preparation of Solutions:
-
For weighing the solid compound, use a chemical fume hood to avoid inhaling dust particles.
-
This compound is often soluble in organic solvents like DMSO. Handle these solvents with appropriate care and in a fume hood.
Spill Response:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills of solid material, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
Treat all this compound waste as hazardous waste.
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.
All waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Biological Activity and Experimental Data
This compound is a selective inhibitor of MptpB, a virulence factor secreted by Mycobacterium tuberculosis. MptpB plays a crucial role in the survival of the bacteria within host macrophages by modulating host signaling pathways.
Inhibitory Activity:
The following table summarizes the reported inhibitory concentrations of this compound.
| Target | IC₅₀ (μM) |
| MptpB | 0.64 |
| MptpA | 4.06 |
| PTP1B | 4.14 |
Antituberculosis Activity:
| Organism | MIC (μM) |
| M. tuberculosis H37Rv | 64.9 |
Signaling Pathways and Experimental Protocols
MptpB is known to dephosphorylate host proteins, thereby interfering with key signaling pathways involved in the immune response. Inhibition of MptpB is expected to restore these pathways, aiding in the clearance of the mycobacterial infection.
Signaling Pathway Modulated by MptpB:
MptpB has been shown to inactivate the ERK1/2 and p38 MAP kinase pathways, which are important for the production of pro-inflammatory cytokines like IL-6. Additionally, MptpB can activate the Akt pathway, promoting host cell survival and creating a niche for the bacteria.
Caption: MptpB signaling pathway and the effect of this compound.
Key Experimental Protocols:
The study of MptpB inhibitors like this compound typically involves several key experimental protocols.
-
MptpB Inhibition Assay (In Vitro):
-
Recombinant MptpB is purified.
-
The enzyme is incubated with a fluorescent or colorimetric phosphatase substrate (e.g., p-nitrophenyl phosphate).
-
Varying concentrations of this compound are added to the reaction.
-
The rate of substrate dephosphorylation is measured spectrophotometrically.
-
The IC₅₀ value is calculated by plotting the enzyme activity against the inhibitor concentration.
-
-
Macrophage Infection Model:
-
A macrophage cell line (e.g., J774A.1 or THP-1) is cultured.
-
The macrophages are infected with Mycobacterium tuberculosis (e.g., H37Rv strain).
-
After infection, the cells are treated with different concentrations of this compound.
-
At various time points, the macrophages are lysed.
-
The intracellular bacterial load is quantified by plating the lysates on appropriate growth media and counting the colony-forming units (CFUs).
-
Caption: Workflow for macrophage infection assay.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. westlab.com [westlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
